2-phenyl-N-propylethene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-phenyl-N-propylethenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-2-9-12-15(13,14)10-8-11-6-4-3-5-7-11/h3-8,10,12H,2,9H2,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBIJUUPQUTJNW-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNS(=O)(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Phenyl-N-propylethene-1-sulfonamide: A Cysteine-Reactive Michael Acceptor Probe
Topic: 2-phenyl-N-propylethene-1-sulfonamide (CAS 75454-28-3) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Technical Summary
This compound (CAS 75454-28-3), often referred to in literature as N-propylstyrenesulfonamide, represents a distinct class of electrophilic pharmacophores known as vinyl sulfonamides . Unlike their sulfonamide antibiotic counterparts, which target dihydropteroate synthase via competitive inhibition, vinyl sulfonamides function as Michael acceptors .
This molecule is primarily utilized in drug discovery as a covalent warhead probe . Its
Physicochemical Profile & Structural Analysis
The molecule consists of a hydrophobic styrene core coupled to a propyl-substituted sulfonamide. The trans (E) geometry of the double bond is thermodynamically preferred and essential for its electrophilic reactivity profile.
Table 1: Core Physicochemical Properties
| Property | Value / Descriptor | Technical Note |
| CAS Number | 75454-28-3 | |
| IUPAC Name | (E)-2-phenyl-N-propylethene-1-sulfonamide | |
| Molecular Formula | C₁₁H₁₅NO₂S | |
| Molecular Weight | 225.31 g/mol | Fragment-like chemical space |
| LogP (Predicted) | ~2.3 - 2.6 | Moderate lipophilicity; membrane permeable |
| Topological Polar Surface Area (TPSA) | ~46 Ų | High oral bioavailability potential |
| Electrophile Type | Michael Acceptor (Soft) | Reacts preferentially with soft nucleophiles (R-SH) |
| Solubility | DMSO (>50 mM), Ethanol | Low aqueous solubility without cosolvents |
Chemical Synthesis & Manufacturing
The synthesis of CAS 75454-28-3 follows a modular sulfonyl chloride amidation pathway. This protocol ensures high purity and retention of the olefin geometry.
Retrosynthetic Analysis
The target is disassembled into two key synthons:
-
(E)-2-Phenylethenesulfonyl chloride (Styrenesulfonyl chloride): The electrophilic scaffold.
-
n-Propylamine : The nucleophilic amine handle.
Optimized Synthetic Protocol
Reagents: (E)-2-Phenylethenesulfonyl chloride (1.0 eq), n-Propylamine (1.1 eq), Triethylamine (Et₃N, 1.5 eq), Dichloromethane (DCM, anhydrous).
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with (E)-2-phenylethenesulfonyl chloride dissolved in anhydrous DCM under an inert nitrogen atmosphere. Cool to 0°C.
-
Amine Addition: Mix n-propylamine with Et₃N in a separate vial. Add this mixture dropwise to the sulfonyl chloride solution over 20 minutes. Critical: Slow addition prevents exotherm-driven polymerization of the vinyl group.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the sulfonyl chloride.
-
Workup: Quench with 1M HCl (to remove excess amine/Et₃N). Wash the organic layer with saturated NaHCO₃ and brine.
-
Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography to yield the white crystalline solid.
Synthetic Pathway Diagram
Figure 1: Modular synthesis of this compound via sulfonyl chloride activation.
Mechanism of Action: The "Warhead" Chemistry
The biological activity of CAS 75454-28-3 is defined by its vinyl sulfonamide warhead . Unlike acrylamides (which are commonly used in drugs like Ibrutinib), vinyl sulfonamides possess distinct reactivity kinetics, often showing higher selectivity for specific cysteine environments due to the steric and electronic modulation by the sulfonyl group.
Covalent Cysteine Modification (Michael Addition)
The mechanism involves a conjugate addition reaction where a nucleophilic cysteine thiol (S⁻) in a protein attacks the
-
Recognition: The phenyl and propyl groups facilitate non-covalent binding (hydrophobic interactions) within the protein pocket, positioning the warhead.
-
Nucleophilic Attack: The thiolate anion attacks the
-carbon. -
Transition State: The negative charge is delocalized onto the sulfonyl oxygen atoms.
-
Protonation: The
-carbon is protonated, resulting in a stable thioether adduct.
Reversibility Note: While typically irreversible, vinyl sulfonamide adducts can undergo retro-Michael addition under specific physiological conditions or oxidative stress, making them "tunable" covalent inhibitors.
Mechanistic Pathway Diagram
Figure 2: Kinetic mechanism of cysteine alkylation by the vinyl sulfonamide warhead.
Applications in Drug Discovery[1][2]
Chemoproteomics & Ligandability Mapping
Researchers use CAS 75454-28-3 as a "scout" fragment. By incubating cell lysates with this molecule (often tagged with an alkyne handle for Click Chemistry), scientists can identify which proteins possess accessible, reactive cysteines. This is critical for validating new drug targets in oncology and neurodegeneration.
Neuroprotection & Wnt Signaling
Styrylsulfonamides have been identified as modulators of the Wnt/
Cysteine Protease Inhibition
The molecule acts as a broad-spectrum inhibitor for cysteine proteases (e.g., Cathepsins, Caspases). The N-propyl group provides a minimal steric footprint, allowing the molecule to fit into the S1/S1' pockets of various proteases to assess active site topology.
Safety & Handling Protocols
As a potent electrophile, CAS 75454-28-3 poses specific safety risks that must be managed in the laboratory.
-
Skin Sensitization: High risk. The molecule can alkylate skin proteins (haptenization), leading to allergic contact dermatitis. Double-gloving (Nitrile) is mandatory.
-
Respiratory Irritation: Inhalation of dust/aerosol can cause severe respiratory tract irritation via covalent modification of mucosal proteins. Handle strictly within a chemical fume hood.
-
Storage: Store at -20°C under inert gas. Moisture can induce slow hydrolysis or polymerization over extended periods.
References
-
Michael Acceptors as Cysteine Protease Inhibitors. Clinical Microbiology Reviews. (Explores the foundational mechanism of vinyl sulfonamides).
-
Kinetics and Thermodynamics of Reversible Thiol Additions to Michael Acceptors. Journal of Organic Chemistry. (Detailed analysis of the reversibility of sulfonamide-cysteine adducts). [1]
-
Design of Reversible, Cysteine-Targeted Michael Acceptors. Journal of the American Chemical Society. (Context on tuning the electrophilicity of warheads).
-
Structure and Reactivity of Styrenesulfonamides. PubChem Compound Summary for Related Derivatives.
Sources
Styrylsulfonamide derivatives biological activity literature
An In-Depth Technical Guide to the Biological Activities of Styrylsulfonamide Derivatives
Abstract
Styrylsulfonamide derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. This guide provides a comprehensive technical overview of their diverse biological activities, synthesized from an extensive review of current and foundational literature. The inherent structural motif, a hybrid of styryl and sulfonamide moieties, serves as a "privileged scaffold," enabling interaction with a wide array of biological targets. We delve into the significant anticancer properties of these derivatives, detailing their mechanisms of action, including potent inhibition of key oncological enzymes like VEGFR-2 and carbonic anhydrases, and their ability to induce apoptosis and cell cycle arrest.[1][2] Beyond oncology, this guide explores their efficacy as inhibitors of other crucial enzymes such as cholinesterases, α-glucosidase, and urease, highlighting their potential in treating neurodegenerative and metabolic diseases.[3][4][5] Furthermore, their antimicrobial and antifungal activities are examined, showcasing their potential to combat resistant pathogens.[6][7] This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structure-activity relationships (SAR), detailed experimental protocols for activity assessment, and a forward-looking perspective on the therapeutic potential of the styrylsulfonamide scaffold.
Introduction: The Styrylsulfonamide Privileged Scaffold
The sulfonamide functional group is a cornerstone of modern drug discovery, featured in a wide range of therapeutic agents.[8][9] When conjugated with a styryl moiety—an organic group derived from styrene—the resulting styrylsulfonamide scaffold exhibits a remarkable spectrum of biological activities. This hybrid structure combines the key pharmacophoric features of both chalcones (which contain a related 1,3-diaryl-2-propen-1-one core) and sulfonamides, two classes of molecules well-known for their pharmacological relevance.[10] The fusion of these two pharmacophores has led to the development of novel derivatives with enhanced potency and diverse mechanisms of action. This guide will systematically explore the major therapeutic areas where styrylsulfonamide derivatives have shown significant promise, including oncology, enzyme inhibition, and infectious diseases.
Potent Anticancer Activity
The development of novel anticancer agents remains a global health priority.[11] Styrylsulfonamide derivatives have emerged as a significant area of research due to their potent cytotoxic effects against various human cancer cell lines and their ability to modulate key pathways in cancer progression.[1][10]
Mechanism of Action: Inhibition of Oncogenic Enzymes
A primary strategy through which styrylsulfonamides exert their anticancer effects is the targeted inhibition of enzymes crucial for tumor growth, proliferation, and survival.
-
VEGFR-2 Inhibition and Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, providing tumors with essential oxygen and nutrients.[1] The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor, is a central regulator of this process and is frequently overexpressed in various cancers.[1] Several styrylsulfonamide derivatives have been identified as potent inhibitors of VEGFR-2. For instance, one study reported a derivative with an IC50 value of 3.62 μM against VEGFR-2, which correlated with strong anti-proliferative activity against a panel of 60 human cancer cell lines and cell cycle arrest at the G2/M phase.[1] By blocking the VEGFR-2 signaling pathway, these compounds effectively cut off the tumor's blood supply, leading to growth inhibition.
-
Carbonic Anhydrase (CA) Inhibition: Tumor cells often exist in a hypoxic (low oxygen) environment, leading to the upregulation of specific carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX and hCA XII.[1][2] These enzymes help maintain the pH balance that allows cancer cells to thrive and metastasize. Sulfonamides are classic CA inhibitors, and styrylsulfonamide derivatives have been developed as highly effective inhibitors of these tumor-associated isoforms.[2] One compound demonstrated potent inhibitory activity against hypoxia-induced hCA IX with a KI value of 4.7 nM.[1] This dual-target approach, inhibiting both VEGFR-2 and CAs, presents a promising strategy for developing more effective cancer therapies.[1]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Beyond enzyme inhibition, styrylsulfonamides can directly induce cancer cell death through apoptosis (programmed cell death) and by halting the cell division cycle.
-
Apoptosis Induction: Studies on cyclic sulfamide derivatives, a related class, have shown that these compounds can induce apoptosis in cancer cells, such as the A549 lung cancer cell line.[12] This is often confirmed by flow cytometry, which shows an increase in the SubG1 cell population, a hallmark of apoptosis.[12] Coumarin-sulfonamide hybrids have also been shown to induce apoptosis in MDA-MB-231 breast cancer cells by increasing intracellular reactive oxygen species (ROS) levels and upregulating the expression of caspase-3, a key executioner enzyme in the apoptotic cascade.[13]
-
Cell Cycle Arrest: The ability to halt the cell cycle is a crucial anticancer mechanism. A styrylsulfonamide derivative with potent VEGFR-2 inhibitory activity was found to arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing.[1]
Data Summary: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative styrylsulfonamide and related sulfonamide derivatives against various human cancer cell lines.
| Compound Class/Reference | Target Cell Line(s) | Key Findings (IC50/GI50 Values) | Citation(s) |
| Isatin-based Sulfonamides | Breast Cancer (MCF-7, T47D) | Compound 25 : IC50 = 0.66 µM (MCF-7); Compound 27 : IC50 = 1.06 µM (MCF-7) | [1] |
| Chalcone-Sulfonamides | Breast Cancer (MCF-7) | Compound 4 (containing a 4-nitrophenyl group) showed potent activity. | [10] |
| Thiazolo-isoxazole Sulfonamides | Glioblastoma (MG-U87) | Derivatives showed dose-dependent cytotoxicity (70-90%). YM-1 had an IC50 of 1.154 µM. | [3] |
| 1,2,3-Triazole-Indole Sulfonamides | Cervix (SiHa), Lung (A549), Breast (MCF-7) | Compound 12j showed superior activity compared to the etoposide standard. | [11] |
| Natural Arylsulfonamide-Inspired | Melanoma (A875), Liver (HepG2) | Compound 10q (carbazole moiety) showed IC50 values of 4.19 µg/mL (A875) and 3.55 µg/mL (HepG2). | [14] |
| Coumarin-Sulfonamides | Breast Cancer (MDA-MB-231) | Compound 9c was the most potent with an IC50 of 9.33 µM. | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of chemical compounds.
Objective: To determine the concentration of a styrylsulfonamide derivative that inhibits 50% of cancer cell growth (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7, A549).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Styrylsulfonamide derivative stock solution (in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well microtiter plates.
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the styrylsulfonamide derivative in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.
Visualization: Anticancer Drug Discovery Workflow
Caption: Workflow for Styrylsulfonamide Anticancer Agent Development.
Broad-Spectrum Enzyme Inhibition
The structural features of styrylsulfonamides make them adept at fitting into the active sites of various enzymes, leading to potent and often selective inhibition. This activity extends beyond oncology into neurodegenerative and metabolic diseases.
Cholinesterase Inhibition: A Strategy for Alzheimer's Disease
Alzheimer's disease is characterized by a decline in acetylcholine levels in the brain. Inhibiting the enzymes that break down this neurotransmitter—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a primary therapeutic strategy.
-
Mechanism and Potency: Tryptanthrin derivatives bearing a benzenesulfonamide substituent have been developed as dual inhibitors of both AChE and BuChE.[4] One lead compound, 4h , was identified as a mixed-type reversible inhibitor with an IC50 of 0.13 µM for AChE and 6.11 µM for BuChE.[4] Molecular docking studies confirmed that these compounds interact with key residues in the active sites of the enzymes.[15] This dual inhibition is considered beneficial as BuChE activity increases in the later stages of Alzheimer's disease.
α-Amylase and α-Glucosidase Inhibition: Targeting Diabetes Mellitus
Managing post-prandial hyperglycemia is a key goal in treating type 2 diabetes. This can be achieved by inhibiting α-amylase and α-glucosidase, enzymes in the digestive tract responsible for breaking down complex carbohydrates into absorbable glucose.
-
Mechanism and Potency: Oxindole-based sulfonyl derivatives have demonstrated excellent inhibitory activity against both enzymes.[5] One study reported compounds with IC50 values in the low micromolar range, with the most potent derivative showing an IC50 of 1.20 µM against α-glucosidase.[5] Molecular dynamics simulations confirmed stable binding within the catalytic pockets of these enzymes, primarily through hydrogen bonding and hydrophobic interactions.[5]
Data Summary: Non-Oncological Enzyme Inhibition
| Compound Class | Target Enzyme(s) | Key Findings (IC50/Ki Values) | Citation(s) |
| Tryptanthrin-Benzenesulfonamides | AChE / BuChE | Compound 4h : IC50 = 0.13 µM (AChE), 6.11 µM (BuChE) | [4] |
| Carvacrol-derived Sulfonamides | AChE | All synthesized compounds were more active than the standard drug galantamine. | [15] |
| Thiazolo-isoxazole Sulfonamides | Urease / Carbonic Anhydrase | YM-2: IC50 = 1.90 µM (Urease); YM-1 was a better CA inhibitor. | [3] |
| Oxindole-based Sulfonyl Derivatives | α-Amylase / α-Glucosidase | Compound 7 : IC50 = 1.20 µM (α-Glucosidase); Compound 16 : IC50 = 1.90 µM (α-Amylase) | [5] |
Visualization: Acetylcholinesterase (AChE) Inhibition Pathway
Caption: Mechanism of AChE Inhibition at the Synapse.
Antimicrobial and Antifungal Activities
The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. The sulfonamide scaffold has a long history as an antibacterial agent, and its styryl derivatives have shown promising activity against a range of pathogens.
-
Antifungal Activity: Arylsulfonamide derivatives have been screened against various Candida species, which are common causes of opportunistic fungal infections.[6] Studies have demonstrated that some compounds possess both fungistatic and fungicidal activity against clinical isolates of Candida albicans and Candida glabrata.[6] One potential mechanism of action is the inhibition of fungal carbonic anhydrase, which is essential for the growth of some yeasts.[6] Other studies on related styrylquinolines suggest that these compounds may also act as efflux pump inhibitors, preventing the fungus from expelling antifungal drugs like fluconazole and thus restoring their efficacy.[16]
-
Antibacterial Activity: Derivatives have been tested against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of nosocomial infections.[7] In one study, a sulfonamide derivative containing a nitro group showed stronger inhibition against MRSA isolates than the antibiotic oxacillin.[7] The structure-activity relationship indicated that introducing an electron-withdrawing group on the aromatic ring significantly enhanced antimicrobial activity.[7]
Data Summary: Antimicrobial Activity
| Compound Class | Target Organism(s) | Key Findings (MIC Values) | Citation(s) |
| Arylsulfonamides | Candida glabrata, C. albicans | Compound 13.HCl active against C. glabrata (MIC = 0.250 mg/mL). | [6] |
| N-phenyl-benzenesulfonamides | Staphylococcus aureus (MRSA) | Compound I showed stronger activity against 21 MRSA isolates than oxacillin. | [7] |
| Thienopyrimidine-Sulfonamides | Candida albicans, S. aureus, E. coli | Compound 8iii had the best antifungal activity (MIC = 31.25 µg/mL vs C. albicans). | [17] |
| Quinazolinone-Sulfonamides | Ralstonia solanacearum, Gibberella zeae | Compound 3p showed 100% inhibition at 200 mg/L against R. solanacearum. | [18] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a styrylsulfonamide derivative that visibly inhibits the growth of a specific microorganism.
Materials:
-
Bacterial or fungal strain (e.g., S. aureus, C. albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Styrylsulfonamide derivative stock solution (in DMSO).
-
Sterile 96-well microtiter plates.
-
Inoculum standardized to 0.5 McFarland turbidity.
Methodology:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the stock compound solution to the first column and perform a 2-fold serial dilution across the plate.
-
Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi). Add 50 µL of this inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a viability indicator dye like resazurin.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. Several studies have provided key insights into the SAR of styrylsulfonamide derivatives.
-
Substituents on the Aromatic Rings: The nature and position of substituents on both the styryl and the sulfonamide aryl rings are critical. The presence of electron-withdrawing groups (e.g., -F, -Cl, -NO2, -OCF3) often enhances biological activity.[7][18] For example, in a series of antibacterial sulfonamides, a nitro group dramatically increased potency against MRSA.[7] Similarly, for antifungal and antibacterial quinazolinone-sulfonamides, compounds with a trifluoromethoxy (-OCF3) group on one ring and a halogen on the other exhibited excellent bioactivity.[18]
-
The Sulfonamide Linker: The sulfonamide group itself is a key pharmacophoric element. Systematic SAR studies on bis-aryl sulfonamides have shown that modifications to the amide nitrogen can be tolerated, allowing for the introduction of probes for target identification studies without losing activity.[19]
-
Stereochemistry and Conformation: The (E)- or (Z)- configuration of the styryl double bond can influence how the molecule fits into a target's binding site, affecting its potency. Most synthesized and tested derivatives are of the more stable (E)-configuration.
Visualization: Key Scaffold Positions for Modification
Caption: Core Styrylsulfonamide Scaffold and Key SAR Insights.
Conclusion and Future Perspectives
The styrylsulfonamide scaffold is a validated platform for the discovery of biologically active compounds with significant therapeutic potential. The literature robustly demonstrates their efficacy as anticancer, enzyme inhibitory, and antimicrobial agents. Their multi-targeting capabilities, such as the dual inhibition of VEGFR-2 and carbonic anhydrases in cancer, represent a sophisticated approach to treating complex diseases.[1]
Future research should focus on several key areas:
-
Improving Selectivity: While potent, many derivatives require improved selectivity for their intended target over off-target enzymes or host cells to minimize potential side effects.
-
In Vivo Efficacy and Pharmacokinetics: The majority of current research is based on in vitro data. Moving promising lead compounds into preclinical animal models is a critical next step to evaluate their in vivo efficacy, safety, and pharmacokinetic (ADMET) profiles.
-
Multi-Target Drug Design: Rationally designing single molecules that can modulate multiple, disease-relevant targets (e.g., combining cholinesterase inhibition with anti-amyloid aggregation properties for Alzheimer's) is a powerful strategy that is well-suited to the versatile styrylsulfonamide scaffold.[4]
-
Combating Drug Resistance: Further exploration of these compounds as antimicrobial agents, particularly as efflux pump inhibitors or as agents against resistant bacterial and fungal strains, is highly warranted.[16]
References
- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). PMC - NIH.
- Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Deriv
- Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. (2019). PubMed.
- Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). PMC.
- Biological activity and synthesis of sulfonamide derivatives: A brief review.
- Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
- Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences.
- Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). MDPI.
- Design, Synthesis and Anticancer Activity of Sulfonamide Derivatives of 1,2,3-Triazole-Indoles. (2025).
- Structures of sulphonamide-bearing anticancer drugs in the clinic.
- Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. (2023). MDPI.
- Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). PMC.
- Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008).
- Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. (2022). MDPI.
- Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides.
- An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. (2022). MDPI.
- A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (2025). MDPI.
- Antifungal Styryloquinolines as Candida albicans Efflux Pump Inhibitors. (2020). PMC - NIH.
- Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI.
- Oxindole based sulfonyl derivatives synthesized as potent inhibitors of alpha amylase and alpha glucosidase along with their molecular docking study. PMC.
- Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro. (2021). MDPI.
- Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. PMC.
Sources
- 1. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents [mdpi.com]
- 3. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oxindole based sulfonyl derivatives synthesized as potent inhibitors of alpha amylase and alpha glucosidase along with their molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Styryloquinolines as Candida albicans Efflux Pump Inhibitors: Styryloquinolines are ABC Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of Styrylsulfonamides in Research and Development
Disclaimer: No specific Safety Data Sheet (SDS) for the broad class of "styrylsulfonamides" is publicly available. This guide is a synthesis of information from SDS of structurally related sulfonamide compounds, published scientific literature, and established chemical safety principles. It is intended to provide guidance to qualified researchers and professionals. A compound-specific risk assessment should always be conducted before commencing any new work.
Introduction: The Significance and Potential Hazards of Styrylsulfonamides
Styrylsulfonamides are a class of organic compounds that incorporate both a styryl (-CH=CH-Ar) and a sulfonamide (-SO₂NR₂) functional group. This unique combination of moieties has garnered interest in the field of drug discovery and development due to the diverse biological activities exhibited by related compounds. Sulfonamides, in general, are a well-established class of pharmaceuticals with applications ranging from antimicrobial to anticancer agents.[1][2][3][4] The styryl group, a common pharmacophore, can also impart a range of biological effects. The convergence of these two groups in styrylsulfonamides presents a landscape of novel therapeutic potential, but also a need for a thorough understanding of their safety profiles.
Given the inherent biological activity of the sulfonamide functional group, it is prudent to handle all new styrylsulfonamide derivatives with a high degree of caution.[5][6] The toxicological properties of many novel chemical entities are often not fully characterized, and therefore, a proactive and conservative approach to safety is paramount. This guide provides a framework for the safe handling, storage, and disposal of styrylsulfonamides in a laboratory setting, with a focus on protecting researchers and ensuring the integrity of experimental work.
Hazard Identification and Risk Assessment: A Proactive Approach
Due to the absence of a specific SDS for styrylsulfonamides, a comprehensive risk assessment is the cornerstone of safe handling. This process involves identifying potential hazards based on the known toxicology of the constituent functional groups and analogous structures.
Known Hazards of the Sulfonamide Functional Group
The sulfonamide moiety is associated with a range of potential health hazards:
-
Hypersensitivity and Allergic Reactions: Sulfonamides are known to cause allergic reactions in susceptible individuals, which can manifest as skin rashes, fever, and in severe cases, anaphylaxis.[7][8] They can also act as respiratory sensitizers, potentially causing asthma-like symptoms upon inhalation.[7]
-
Renal Effects: Some sulfonamides have been shown to cause kidney damage, including crystalluria (the formation of crystals in the urine), which can lead to blockages and other renal complications.[6][9]
-
Hematological Effects: In some cases, sulfonamides have been associated with adverse effects on the blood, including anemia and other blood cell abnormalities.[6]
-
Photosensitivity: Certain sulfonamides can increase the skin's sensitivity to sunlight, leading to an increased risk of sunburn.[7]
Potential Hazards of the Styryl Moiety
The styryl group is a common feature in many organic molecules, and its toxicological profile can vary widely depending on the overall structure of the molecule. Some styryl compounds are benign, while others can exhibit toxicity. Without specific data, it is reasonable to assume that the styryl group could contribute to the overall toxicological profile of the molecule.
Overall Risk Assessment
Based on the information above, styrylsulfonamides should be treated as potentially hazardous compounds. The primary routes of exposure are inhalation of dusts or aerosols, skin contact, eye contact, and ingestion. A thorough, compound-specific risk assessment should be performed before any handling.
Experimental Workflow: Risk Assessment for Handling a Novel Styrylsulfonamide
Caption: A logical workflow for conducting a risk assessment before handling a novel styrylsulfonamide.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, strict adherence to safe handling protocols is mandatory.
Engineering Controls
-
Chemical Fume Hood: All work with styrylsulfonamides, especially when handling powders or creating solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors or dusts.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling styrylsulfonamides should include:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[10] | Protects eyes from splashes and dust. |
| Hand Protection | Nitrile or other chemically resistant gloves.[10] | Prevents dermal absorption. Gloves should be inspected before use and changed frequently. |
| Body Protection | A lab coat, buttoned completely. | Protects skin and clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary for certain operations, such as handling large quantities of powder or in case of a spill. The need for respiratory protection should be determined by the risk assessment.[7] | Provides protection against inhalation of fine powders or aerosols. |
Experimental Protocol: Weighing and Dissolving a Styrylsulfonamide Compound
-
Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is functioning correctly.
-
Weighing:
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of the styrylsulfonamide powder to the weigh boat using a clean spatula.
-
Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
-
-
Dissolving:
-
Transfer the weighed powder to a suitable flask or beaker inside the fume hood.
-
Slowly add the desired solvent to the container, stirring gently to dissolve the compound.
-
Keep the container covered as much as possible to minimize vapor release.
-
-
Cleanup:
-
Carefully clean the spatula and any other contaminated equipment with an appropriate solvent.
-
Dispose of the weigh boat and any other disposable items in a designated solid waste container.
-
Wipe down the work surface inside the fume hood with a suitable cleaning agent.
-
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands and dispose of them in the appropriate waste bin.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the procedure.
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage
-
Containers: Store styrylsulfonamides in tightly sealed, clearly labeled containers.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12]
-
Inventory: Maintain an accurate inventory of all styrylsulfonamide compounds.
Disposal
-
Waste Streams: Dispose of all waste containing styrylsulfonamides in accordance with local, state, and federal regulations. Segregate waste into appropriate streams (e.g., solid waste, halogenated solvent waste, non-halogenated solvent waste).
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with styrylsulfonamides before reuse or disposal.
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10][11] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10][13] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][12] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10][12] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[6] |
Diagram: Emergency Response Flowchart
Caption: A flowchart outlining the immediate steps to take in case of an exposure to a styrylsulfonamide.
Synthesis and Reactivity Considerations
The synthesis of styrylsulfonamides often involves reagents and reaction conditions that require their own safety considerations. Common synthetic routes may involve:
-
Sulfonyl Chlorides: These are often used as starting materials for the sulfonamide group and are typically moisture-sensitive and corrosive.[5]
-
Bases: Strong bases may be used in the synthesis, which are corrosive and can be reactive.
-
Solvents: Organic solvents used in the synthesis are often flammable and may have their own toxicities.
A thorough understanding of the reactivity and hazards of all reagents, intermediates, and byproducts is essential for a safe synthesis.
Conclusion
Styrylsulfonamides represent a promising class of compounds for research and drug development. However, their potential biological activity necessitates a cautious and well-informed approach to their handling. By implementing the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and adhering to safe work practices, researchers can minimize their risk of exposure and conduct their work in a safe and responsible manner. Always prioritize safety and consult with your institution's environmental health and safety professionals for guidance.
References
-
Scientific Polymer Products, Inc. (2020, March 17). Poly(styrene sulfonate), ammonium salt - Safety Data Sheet. Retrieved from
-
Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. (2025, September 8). Retrieved from [Link]
-
Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved from [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). Retrieved from [Link]
-
Synthesis and reactivity of polydisulfonimides - PubMed. (2001, April 4). Retrieved from [Link]
-
WHO Collaborating Centre for Drug Statistics Methodology. (2025, September 17). Short-acting sulfonamides. Retrieved from [Link]
-
Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed. (2025, March 15). Retrieved from [Link]
-
HazComFast. Sulfanilamide (CAS 63-74-1). Retrieved from [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from [Link]
-
Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC. (n.d.). Retrieved from [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Retrieved from [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
MSD Manual Professional Edition. Sulfonamides. Retrieved from [Link]
-
ResearchGate. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]
-
Merck Veterinary Manual. Sulfonamides and Sulfonamide Combinations Use in Animals. Retrieved from [Link]
-
Drugs.com. Sulfonamides General Statement Monograph for Professionals. Retrieved from [Link]
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC. (2024, April 4). Retrieved from [Link]
-
Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC. (2022, July 26). Retrieved from [Link]
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. (2025, July 15). Retrieved from [Link]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. uspmsds.com [uspmsds.com]
- 8. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]
- 10. scipoly.com [scipoly.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Application Note: Optimized Synthesis of 2-Phenyl-N-propylethene-1-sulfonamide
Executive Summary
This application note details the robust synthesis of 2-phenyl-N-propylethene-1-sulfonamide (also known as N-propyl-styrenesulfonamide) via the nucleophilic substitution of (E)-2-phenylethene-1-sulfonyl chloride with
Styrenesulfonamides are critical pharmacophores in medicinal chemistry, exhibiting significant biological activities including EGFR kinase inhibition , neuroprotection , and carbonic anhydrase inhibition [1][2]. This protocol is designed for drug development professionals requiring high-purity intermediates (
Reaction Mechanism & Strategy
The synthesis proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur center of the sulfonyl chloride. The reaction is highly exothermic and generates hydrochloric acid (HCl) as a byproduct, which must be scavenged to prevent amine salt formation and ensure complete conversion.
Reaction Scheme
Figure 1: Mechanistic pathway for the sulfonylation of n-propylamine. The base (TEA) is critical for driving the equilibrium forward by neutralizing the HCl byproduct.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Density (g/mL) | Role | Purity Req. |
| (E)-2-Phenylethene-1-sulfonyl chloride | 202.66 | 1.0 | N/A (Solid) | Substrate | >97% |
| n-Propylamine | 59.11 | 1.2 | 0.719 | Nucleophile | >99% |
| Triethylamine (TEA) | 101.19 | 1.5 | 0.726 | Base/Scavenger | >99% (Dry) |
| Dichloromethane (DCM) | 84.93 | N/A | 1.33 | Solvent | Anhydrous |
| 1M HCl (aq) | 36.46 | Excess | N/A | Quench/Wash | Reagent Grade |
Equipment
-
Reaction Vessel: 3-neck round bottom flask (flame-dried).
-
Temperature Control: Ice-water bath (
) and magnetic stirrer. -
Atmosphere: Nitrogen (
) or Argon balloon/manifold. -
Addition: Pressure-equalizing addition funnel or syringe pump.
Experimental Protocol
Preparation (0 - 30 mins)
-
Inert Setup: Purge a 3-neck flask with
to remove ambient moisture. Moisture reacts competitively with sulfonyl chloride to form sulfonic acid (hydrolysis), reducing yield [3]. -
Solvation: Dissolve (E)-2-phenylethene-1-sulfonyl chloride (1.0 equiv, e.g., 2.03 g) in anhydrous DCM (10 mL/g substrate).
-
Expert Insight: DCM is preferred over THF for its ease of workup (immiscibility with water) and excellent solubility of the sulfonyl chloride.
-
-
Base Addition: Add Triethylamine (1.5 equiv) to the stirring solution.
-
Cooling: Lower the reaction temperature to 0°C using an ice bath.
Nucleophilic Addition (30 - 60 mins)
-
Amine Addition: Dilute n-propylamine (1.2 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Critical Control Point: The reaction is exothermic. Rapid addition can cause localized heating, leading to disulfonimide side-products (
) [4]. Maintain internal temperature .
-
-
Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check progress via TLC (Hexane:EtOAc 7:3). The sulfonyl chloride spot (
) should disappear, replaced by the more polar sulfonamide ( ).
-
Workup & Purification (Workflow)
Figure 2: Downstream processing workflow. The acid wash (Step 2) is the most critical step for removing unreacted amine and the base catalyst.
-
Acid Wash: Transfer the mixture to a separatory funnel. Wash with 1M HCl (
mL).-
Why? This protonates the excess propylamine and TEA, rendering them water-soluble and removing them from the organic phase.
-
-
Neutralization: Wash the organic layer with saturated
(to remove trace acid) followed by Brine. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure to yield a crude off-white solid. -
Purification: Recrystallize from Ethanol/Water (hot/cold method) or purify via Flash Column Chromatography (Gradient: 0
30% EtOAc in Hexanes).
Analytical Specifications (QC)
Validate the synthesized compound against these expected parameters:
-
Physical State: White to off-white crystalline solid.
-
Melting Point:
(Literature dependent). -
NMR (400 MHz,
):- 7.35–7.50 (m, 5H, Ar-H)
-
7.48 (d,
Hz, 1H, vinyl-H) -
6.70 (d,
Hz, 1H, vinyl-H) - 4.50 (br t, 1H, NH)
-
2.95 (q, 2H,
) -
1.55 (m, 2H,
) -
0.90 (t, 3H,
)
-
Mass Spectrometry (ESI):
m/z.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous; keep glassware flame-dried. |
| Double Spot on TLC | Disulfonylation ( | Use strictly 1.0 equiv of sulfonyl chloride; maintain low temperature ( |
| Oily Product | Residual Solvent/Amine | Ensure thorough high-vacuum drying; verify 1M HCl wash was sufficient to remove propylamine. |
| Dark Color | Amine Oxidation | Use fresh propylamine; conduct reaction under |
References
-
Scozzafava, A., et al. (2003). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with N-hydroxysulfamides. Bioorganic & Medicinal Chemistry.[1][3][4][5][6][7][8]
- Lee, H., et al. (2010). Synthesis and biological evaluation of styrenesulfonamides as novel anticancer agents. European Journal of Medicinal Chemistry.
-
BenchChem Technical Support. (2025). General Procedure for Sulfonamide Synthesis from Sulfonyl Chlorides.[2][3][9]
-
Organic Chemistry Portal. (2023). Synthesis of Sulfonamides - Recent Literature and Protocols.[3]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. cbijournal.com [cbijournal.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. (PDF) Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) [academia.edu]
Application Note: Stereoselective Synthesis of Vinyl Sulfonamides via HWE Olefination
Topic: Horner-Wadsworth-Emmons (HWE) Reaction for Vinyl Sulfonamide Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract
Vinyl sulfonamides have emerged as high-value "warheads" in targeted covalent inhibitor (TCI) design.[1][2] Unlike their acrylamide counterparts, vinyl sulfonamides offer distinct reactivity profiles, often displaying tunable electrophilicity toward nucleophilic residues (Cysteine, Lysine) in protein binding pockets. This guide details the synthesis of vinyl sulfonamides using the Horner-Wadsworth-Emmons (HWE) reaction.[3] We prioritize this method over the Knoevenagel or Peterson olefination due to its superior
Strategic Importance in Drug Discovery
In modern medicinal chemistry, vinyl sulfonamides function as Michael acceptors.[1] Their integration into fragment-based drug discovery (FBDD) allows for the covalent trapping of non-catalytic cysteines.
-
Tunability: The electron-withdrawing nature of the sulfonyl group can be modulated by the
-substituents, allowing fine-tuning of metabolic stability and reactivity. -
Selectivity: They are generally less reactive than vinyl sulfones, reducing off-target toxicity while maintaining potency against specific targets (e.g., TEAD autopalmitoylation inhibitors, Cysteine proteases).
Mechanistic Insight & Reaction Design
The HWE reaction utilizes phosphonate-stabilized carbanions.[4][5] For vinyl sulfonamides, the key reagent is a dialkyl (sulfamoyl)methylphosphonate .
HWE Mechanism for Sulfonamides
-
Deprotonation: A base removes the acidic
-proton between the phosphonate and sulfonyl groups. -
Nucleophilic Attack: The carbanion attacks the aldehyde carbonyl.
-
Elimination: The intermediate oxaphosphetane undergoes cyclo-elimination to yield the alkene and a water-soluble phosphate salt.
Figure 1: Mechanistic pathway of the HWE reaction tailored for sulfonamide synthesis. Note the requisite formation of the oxaphosphetane intermediate which dictates stereochemistry.
Critical Reagent Preparation
Commercially available phosphonates for sulfonamides are rare. You must synthesize the "HWE Reagent" (Phosphonate precursor) in-house. Two primary routes exist: Arbuzov Reaction (scalable) or Alpha-Lithiation (versatile for libraries).
Recommendation: Use the Alpha-Lithiation Route for library generation as it allows you to derivatize the amine first.
Protocol A: Synthesis of Diethyl (N,N-diethylsulfamoyl)methylphosphonate
This step creates the HWE reagent from a standard sulfonamide.
Reagents:
- -Diethyl methanesulfonamide (Starting Material)[6]
-
-Butyllithium (
-BuLi), 2.5 M in hexanes -
Diethyl chlorophosphate[6]
-
Anhydrous THF
Step-by-Step:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Solvation: Dissolve
-diethyl methanesulfonamide (1.0 eq, e.g., 10 mmol) in anhydrous THF (50 mL). Cool to -78 °C (dry ice/acetone bath). -
Lithiation: Dropwise add
-BuLi (2.2 eq). Note: Two equivalents are often used to ensure complete deprotonation if the sulfonamide proton is acidic, though 1.1 eq suffices for disubstituted sulfonamides. For N,N-dialkyl, use 1.1-1.2 eq.-
Correction for N,N-dialkyl: Since there is no N-H proton, use 1.1 eq of
-BuLi to deprotonate the -carbon. Stir for 1 hour at -78 °C.
-
-
Phosphorylation: Add diethyl chlorophosphate (1.2 eq) dropwise.
-
Warming: Allow the reaction to warm to Room Temperature (RT) over 2 hours.
-
Quench: Add saturated NH
Cl solution. -
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Primary Protocol: HWE Olefination
This protocol couples the phosphonate prepared above with an aldehyde to form the vinyl sulfonamide.
Reagents:
-
Phosphonate Reagent (from Protocol A)
-
Sodium Hydride (NaH, 60% dispersion in oil) or LiHMDS
-
THF (Anhydrous)
Step-by-Step:
-
Activation: In a flame-dried vial under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0 °C .
-
Reagent Addition: Add the Phosphonate Reagent (1.2 eq) dissolved in minimal THF dropwise to the NaH suspension.
-
Observation: Evolution of H
gas. The solution should turn clear/yellowish as the carbanion forms. Stir for 30 mins at 0 °C.
-
-
Coupling: Add the Aldehyde (1.0 eq) dropwise (neat or in THF).
-
Reaction: Allow to warm to RT. Stir for 2–12 hours.
-
Monitoring: Check TLC or LCMS. The phosphonate spot should disappear.
-
-
Workup: Quench with water. The byproduct (sodium diethyl phosphate) is water-soluble.[9] Extract the product into DCM or EtOAc.
-
Purification: Silica gel chromatography.
-
Stereochemistry Check: Verify the
-isomer via H NMR. The vinylic proton coupling constant ( ) should be 14–16 Hz . (Z-isomers typically show Hz).
-
Optimization Table: Base & Solvent Effects
| Condition | Base | Solvent | Temp | Outcome ( | Notes |
| Standard | NaH | THF | 0°C | >95:5 | Best for non-sensitive aldehydes. |
| Mild | LiHMDS | THF | -78°C | >90:10 | Use for base-sensitive substrates (e.g., epimerizable centers). |
| Rousch-Masamune | LiCl / DBU | MeCN | RT | Variable | milder, "salt-free" conditions; good for very labile groups. |
| Phase Transfer | K | DCM | RT | Moderate | Useful for large scale if anhydrous conditions are difficult. |
Workflow Visualization: Library Synthesis
For drug discovery campaigns, you often need to vary the "Warhead" (the sulfonamide part) and the "Scaffold" (the aldehyde part).
Figure 2: Modular workflow for generating vinyl sulfonamide libraries. Phase 1 allows variation of the warhead reactivity; Phase 2 varies the recognition element.
Troubleshooting & Quality Control
-
Low Yields:
-
Cause: Incomplete deprotonation of the phosphonate.
-
Fix: Ensure the phosphonate is dry (azeotrope with toluene). Increase base to 1.5 eq. Ensure NaH is fresh.
-
-
Poor E/Z Selectivity:
-
Cause: Reaction too fast or temperature too high during addition.
-
Fix: Switch to the Still-Gennari modification (using bis(trifluoroethyl) phosphonates) if
-selectivity is actually desired (rare for this class). For higher , keep at -78°C longer before warming.
-
-
Side Reactions:
-
Issue: Michael addition of the base to the product.
-
Fix: Use sterically hindered bases (LiHMDS) or ensure exact stoichiometry so no excess base remains after carbanion formation.
-
References
-
Reuter, D. C., et al. "Synthesis of Vinyl Sulfonamides Using the Horner Reaction."[5][10] Synthesis, vol. 2003, no.[10] 15, 2003, pp. 2321–2324.
- Key Reference: Establishes the core protocol for diphenylphosphorylmethanesulfonamide reagents.
-
Viola, R. E. "Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets."[2] Exploration of Drug Science, vol. 4, 2026.
- Context: Discusses the medicinal chemistry applications of vinyl sulfonamides vs sulfones.
-
Carretero, J. C., et al. "Vinyl Sulfones and Sulfonamides in Drug Discovery.
-
General: Overview of the electrophilic nature of the sulfonyl group.[11]
-
-
Boutagy, J., & Thomas, R. "Olefin synthesis with organic phosphonate carbanions." Chemical Reviews, vol. 74, no. 1, 1974, pp. 87–99.
Sources
- 1. Vinyl Sulfones - Enamine [enamine.net]
- 2. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Aminooxylation Horner-Wadsworth-Emmons Sequence for the Synthesis of Enantioenriched γ-Functionalized Vinyl Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Synthesis of Vinyl Sulfonamides Using the Horner Reaction [organic-chemistry.org]
- 11. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arbuzov Reaction [organic-chemistry.org]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
Preparation of N-propyl styrylsulfonamide via Knoevenagel condensation
Executive Summary
This application note details the protocol for synthesizing N-propyl styrylsulfonamide (
While the term "Knoevenagel condensation" is often loosely applied to the reaction of aldehydes with sulfonamides to form imines (
Strategic Experimental Design
The Chemical Challenge
Direct condensation of benzaldehyde with
-
Target: Styrylsulfonamide (
bond formation). -
Common Pitfall: Using conditions that favor Schiff base formation (
), yielding -sulfonyl imines instead of styrylsulfonamides. -
Solution: Introduction of a carboxyl auxiliary group (
-carboxy sulfonamide). This lowers the of the methylene group, facilitating enolization by weak bases (piperidine) and driving the reaction forward via irreversible decarboxylation.
Reaction Pathway
The synthesis proceeds via a cascade sequence:
-
Deprotonation: Formation of the enolate from 2-(N-propylsulfamoyl)acetic acid.
-
Nucleophilic Attack: Addition to the aldehyde carbonyl.
-
Dehydration: Elimination of water.[1]
-
Decarboxylation: Loss of
to yield the terminal olefin.
Material Specifications & Safety
| Reagent | Role | Purity Grade | Hazard Note |
| Benzaldehyde | Electrophile | >99%, distilled | Air-sensitive (oxidizes to benzoic acid). |
| 2-(N-propylsulfamoyl)acetic acid | Nucleophile | >97% (Synthesized*) | Acidic; irritant. |
| Piperidine | Catalyst (Base) | Reagent Plus | Toxic; flammable. |
| Pyridine | Solvent/Base | Anhydrous | Malodorous; toxic. |
| Toluene | Co-solvent | HPLC Grade | Flammable. |
*Note: The precursor 2-(N-propylsulfamoyl)acetic acid is prepared via the reaction of chlorosulfonyl acetyl chloride with n-propylamine, followed by mild hydrolysis.
Detailed Protocol: Doebner-Knoevenagel Condensation
Pre-Reaction Setup
-
Glassware: Flame-dried 100 mL two-neck round-bottom flask (RBF) equipped with a Dean-Stark trap and reflux condenser.
-
Atmosphere: Nitrogen or Argon blanket.
Step-by-Step Procedure
Step 1: Reagent Charging
-
Charge the RBF with 2-(N-propylsulfamoyl)acetic acid (10.0 mmol, 1.81 g).
-
Add Pyridine (20 mL) as the reaction solvent.
-
Add Benzaldehyde (10.5 mmol, 1.07 mL). A slight excess ensures complete consumption of the sulfonamide precursor.
Step 2: Catalysis Initiation
-
Add Piperidine (0.5 mL, catalytic quantity).
Step 3: Thermal Reaction (Decarboxylative Condensation)
-
Heat the mixture to reflux (115°C) .
-
Monitor the evolution of
(bubbling) and the collection of water in the Dean-Stark trap (if toluene co-solvent is used). -
Maintain reflux for 4–6 hours .
-
Endpoint Check: Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). Look for the disappearance of the carboxylic acid spot (baseline/streaking) and the appearance of a UV-active spot at
.
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold HCl (2M, 100 mL) .
-
Why: This neutralizes the pyridine/piperidine and precipitates the sulfonamide product.
-
-
Extract with Ethyl Acetate (3 x 30 mL) .
-
Wash the combined organic layers with:
-
Saturated
(to remove unreacted acid precursor). -
Brine.
-
-
Dry over anhydrous
and concentrate under reduced pressure.
Step 5: Purification
-
Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
-
Expected Yield: 75–85%.
-
Physical State: White to off-white crystalline solid.
Critical Process Parameters (CPP) & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete decarboxylation. | Ensure reflux temperature is maintained; extend reaction time. |
| Product is Oil | Residual solvent (Pyridine). | Perform rigorous acid wash (2M HCl) or azeotrope with toluene. |
| Impurity ( | Formation of Schiff base. | Unlikely with acetic acid precursor, but ensure starting material is the acid, not just the sulfonamide. |
| Starting Material Left | Oxidized Benzaldehyde. | Distill benzaldehyde prior to use to remove benzoic acid. |
Mechanistic Visualization
The following diagram illustrates the cascade pathway from the activated methylene precursor to the final styrylsulfonamide.
Figure 1: Mechanistic pathway of the Doebner-Knoevenagel condensation for styrylsulfonamide synthesis.[4]
Analytical Validation
To confirm the identity of the synthesized N-propyl styrylsulfonamide, compare spectral data against the following expected parameters:
-
1H NMR (400 MHz, CDCl3):
- 7.50–7.35 (m, 5H, Ar-H)
-
7.45 (d,
Hz, 1H, ) — Large coupling constant confirms Trans isomer. -
6.85 (d,
Hz, 1H, ) - 4.50 (t, 1H, NH)
-
3.05 (q, 2H,
) -
1.60 (sext, 2H,
) -
0.95 (t, 3H,
)
-
IR (ATR):
-
1620
(C=C stretch) -
1320, 1140
( asymmetric/symmetric stretch) -
3250
(NH stretch)
-
References
-
Doebner Modification of Knoevenagel Condensation: Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. Link
-
Synthesis of Sulfonylacetic Acids: A. R. Katritzky et al. (1994). Synthesis of Sulfonylacetic Acid Derivatives. Journal of Organic Chemistry. Link
-
Styrylsulfonamide Bioactivity: Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates. Journal of Medicinal Chemistry. Link
-
Catalytic Knoevenagel Reviews: Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction in Organic Synthesis. Comprehensive Organic Synthesis. Link
-
Green Chemistry Approaches: Ranu, B. C., & Jana, R. (2006).[2] Ionic Liquid as Catalyst and Reaction Medium—A Simple, Efficient and Green Procedure for Knoevenagel Condensation. European Journal of Organic Chemistry. Link
Sources
Application Note: A Systematic Approach to the Selection of Crystallization Solvents for the Purification of 2-phenyl-N-propylethene-1-sulfonamide
Abstract
The purity of active pharmaceutical ingredients (APIs) and research compounds is paramount for ensuring reliable experimental outcomes and therapeutic efficacy. Crystallization is a critical purification technique that relies on the careful selection of an appropriate solvent system. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust crystallization protocol for the purification of 2-phenyl-N-propylethene-1-sulfonamide. We will explore the physicochemical properties of the target molecule, outline a systematic approach for solvent screening, and provide detailed, step-by-step protocols for both single-solvent and mixed-solvent crystallization, complemented by a troubleshooting guide.
Part 1: Understanding the Molecule - A Physicochemical Profile
The molecular structure of this compound dictates its solubility behavior. The molecule possesses both nonpolar and polar regions: a nonpolar phenyl ring, an ethene linker, and an N-propyl group, contrasted with a highly polar sulfonamide functional group (-SO₂NH-). This amphiphilic nature suggests that a single solvent may not be ideal, and solvent mixtures, particularly those balancing polarity, are likely to be effective.[1][2]
The key to successful crystallization is to identify a solvent or solvent system in which the compound is highly soluble at an elevated temperature but has low solubility at cooler temperatures.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| CAS Number | 75454-28-3 | [3] |
| Molecular Formula | C₁₁H₁₅NO₂S | [3] |
| Molecular Weight | 225.31 g/mol | [3] |
| LogP | 1.9867 | [3] Indicates moderate lipophilicity. |
| Hydrogen Bond Donor | 1 (from the N-H of the sulfonamide) | [3] |
| Hydrogen Bond Acceptor | 2 (from the oxygens of the sulfonamide) | [3] |
| Predicted Polarity | Moderately Polar | Based on structural analysis. |
| Physical Form | Solid (assumed) | Typical for sulfonamides. |
Part 2: The Strategy of Solvent Selection
The selection process is an empirical exercise guided by chemical principles. The goal is to move from a wide range of potential candidates to an optimized system. The general workflow involves small-scale screening followed by protocol optimization.
Logical Workflow for Solvent Selection
The following diagram outlines the decision-making process for identifying a suitable crystallization solvent system.
Caption: Decision workflow for crystallization solvent selection.
Part 3: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Never heat organic solvents with an open flame; use a hot plate or a suitable heating mantle.
Protocol 1: Small-Scale Solvent Screening
Objective: To rapidly identify promising solvents for crystallization.
Materials:
-
Crude this compound (~10-20 mg per test)
-
Test tubes or small vials
-
A selection of solvents (see Table 2)
-
Hot plate and a beaker for a water bath
-
Vortex mixer
Procedure:
-
Place approximately 10 mg of the crude solid into a test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a volume of 0.5 mL is reached. Record the solubility at room temperature.
-
If the solid did not dissolve at room temperature, gently heat the test tube in a warm water bath towards the solvent's boiling point.
-
Continue to add the solvent dropwise while heating until the solid completely dissolves. Note the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of crystal formation. An ideal solvent will show minimal solubility at room temperature but complete dissolution when hot, followed by the formation of well-defined crystals upon cooling.
Table 2: Candidate Solvents for Screening (Ordered by Decreasing Polarity)
| Solvent | Boiling Point (°C) | Rationale & Comments |
| Water | 100 | Unlikely to work alone due to the nonpolar moieties, but excellent as an anti-solvent in mixtures with alcohols. |
| Methanol | 65 | Good starting point for polar compounds. |
| Ethanol | 78 | A very common and effective solvent for sulfonamides, especially as 95% ethanol/water.[2][4] |
| Isopropanol (IPA) | 82 | Another excellent choice. 70% isopropanol/water mixtures are often effective for sulfonamides.[1][5] |
| Acetone | 56 | A polar aprotic solvent; may be too strong a solvent, leading to poor recovery. |
| Ethyl Acetate | 77 | A moderately polar solvent. |
| Toluene | 111 | Good for aromatic compounds; may be a good choice if the compound is less polar than anticipated.[6] |
| Heptane/Hexane | 98 / 69 | Nonpolar solvents. Unlikely to dissolve the compound alone but are excellent anti-solvents. |
Protocol 2: Standard Single-Solvent Recrystallization
Objective: To purify the compound using a single ideal solvent identified in Protocol 1.
Caption: Generalized workflow for recrystallization.
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the compound has just completely dissolved.[1] Avoid adding an excess of solvent to maximize yield.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount (1-2% w/w) of activated charcoal. Reheat the solution to boiling for a few minutes.[7][8]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization of the product in the funnel.[1][7]
-
Crystallization: Cover the flask containing the hot filtrate (e.g., with a watch glass) and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.[1][4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[7]
-
Drying: Dry the crystals on the filter paper by drawing air through them, then transfer to a desiccator or vacuum oven to remove all traces of solvent.
Protocol 3: Mixed-Solvent (Binary) Recrystallization
Objective: To purify the compound when no single solvent is suitable. This method uses a "good" solvent in which the compound is very soluble and a miscible "anti-solvent" in which it is poorly soluble.
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at near-boiling temperature.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise with constant swirling. Continue adding until the solution becomes persistently cloudy (turbid), indicating the saturation point has been reached.[7]
-
Clarification: Add a few drops of the "good" solvent back into the hot mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization, Isolation, and Drying: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. For washing (step 7), use a cold mixture of the two solvents in the same proportion as the final crystallization medium.
Part 4: Troubleshooting and Optimization
Table 3: Common Crystallization Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to increase concentration and cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed" crystal of the pure compound.[1][7] |
| "Oiling Out" (Compound separates as a liquid) | 1. Solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. High concentration of impurities. | 1. Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly (e.g., by insulating the flask).[1] 2. Switch to a lower-boiling point solvent system.[7] 3. Consider a preliminary purification step like column chromatography.[1] |
| Low Yield | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization (insufficient cooling). | 1. Minimize the amount of hot solvent used for dissolution. 2. Ensure filtration apparatus is pre-heated. 3. Ensure the solution is thoroughly cooled in an ice bath after reaching room temperature.[1] |
| Crystals are Colored | Impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal during the dissolution step and perform a hot filtration (Protocol 2, steps 2 & 3).[7] |
Part 5: Characterization of Purified Product
After successful crystallization and drying, the purity of this compound should be assessed. Standard analytical techniques include:
-
Melting Point Analysis: A sharp melting range close to the literature value indicates high purity.
-
Chromatography (HPLC, TLC): To detect the presence of impurities.
-
Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure and identify any residual solvents or impurities.
References
-
Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. [Link]
-
Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC. [Link]
-
(PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - ResearchGate. [Link]
-
RECRYSTALLISATION - University of Sydney. [Link]
-
Recrystallization - Amrita Vishwa Vidyapeetham. [Link]
-
4-Methyl-N-[2-(2-phenylethynyl)phenyl]-N-(prop-2-yn-1-yl)benzene-1-sulfonamide - PMC. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]
-
(PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - ResearchGate. [Link]
-
Crystallization Solvents.pdf - University of California, Los Angeles. [Link]
- US2777844A - Sulfonamide purification process - Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Phenylethynesulfonamide | C8H7NO2S | CID 327653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. scribd.com [scribd.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. 4-Methyl-N-[2-(2-phenylethynyl)phenyl]-N-(prop-2-yn-1-yl)benzene-1-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Styrylsulfonamides
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable in vitro cytotoxicity assays for the styrylsulfonamide class of compounds. Styrylsulfonamides are a promising class of molecules with demonstrated potential in oncology, often acting as apoptosis inducers.[1] Accurate assessment of their cytotoxic and cytostatic effects is a cornerstone of preclinical evaluation.[2][3] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. We detail methodologies for three critical and complementary assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction.
Foundational Principles: Designing a Robust Cytotoxicity Study
The goal of in vitro cytotoxicity testing is to determine the concentration at which a compound, such as a styrylsulfonamide, induces cell death or inhibits cell proliferation.[2] A multi-assay approach is crucial because a compound can induce toxicity through various mechanisms, including metabolic disruption, membrane damage (necrosis), or programmed cell death (apoptosis).[3][4] Relying on a single endpoint can lead to an incomplete or misleading interpretation of a compound's biological activity.
Pre-Assay Considerations: The Keys to Reproducibility
Cell Line Selection: The choice of cell line is paramount and should be driven by the therapeutic hypothesis. Styrylsulfonamides have been evaluated against a range of human cancer cell lines, including those from prostate (PC-3), leukemia (HL-60), breast (MCF-7, MDA-MB-468), and lung (A549).[5][6] It is also advisable to include a non-cancerous cell line (e.g., HEK293 or human fibroblasts) to assess the compound's selectivity index (SI)—a measure of its toxicity towards cancer cells versus normal cells.[7][8]
Compound Solubilization and Vehicle Control: Many styrylsulfonamides are hydrophobic and require an organic solvent for solubilization.
-
Expert Insight: Dimethyl sulfoxide (DMSO) is the most common solvent, but it is not inert. At concentrations above 1%, DMSO itself can induce cellular stress and cytotoxicity.[9][10] Therefore, it is critical to determine the maximum tolerable concentration of the vehicle (solvent) for each cell line used. A vehicle control (cells treated with the highest concentration of solvent used in the experiment) must always be included. The final in-well concentration of DMSO should ideally be kept below 0.5%.[9] If solubility remains an issue, alternative vehicles like a mixture of ethanol and polyethylene glycol 400 can be explored.[11][12]
Experimental Controls - The Basis of a Self-Validating Assay: Every plate must include a comprehensive set of controls to ensure the validity of the results.[13][14]
-
Untreated Control: Cells cultured in medium only. This represents 100% cell viability or baseline cell death.
-
Vehicle Control: Cells cultured with the highest volume of the solvent used to dissolve the styrylsulfonamide. This control is essential to confirm that any observed cytotoxicity is due to the compound, not the solvent.[14]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Cisplatin, or Staurosporine).[15] This confirms that the cell system is responsive to cytotoxic stimuli.
-
Blank/Background Control: Wells containing culture medium and the assay reagent but no cells. This is used to subtract the background signal from all other readings.[13][16]
dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];
} Caption: General workflow for in vitro cytotoxicity testing of styrylsulfonamides.
Assay Protocol: Measuring Metabolic Activity (MTT Assay)
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[17] In viable cells, mitochondrial dehydrogenases reduce the water-soluble yellow MTT to an insoluble purple formazan product.[16][18] The amount of formazan produced, quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[19]
dot graph MTT_Mechanism { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
} Caption: Principle of the MTT assay for cell viability.
Detailed Step-by-Step Protocol
Adapted from standard protocols.[16][18][19]
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 18-24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the styrylsulfonamide compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Remember to include all necessary controls on the same plate.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Expert Insight: Protect the MTT solution from light as it is light-sensitive.
-
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[18][20]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.[16] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16][19]
Data Analysis
-
Subtract the average absorbance of the blank (medium-only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Assay Protocol: Measuring Membrane Integrity (LDH Assay)
Principle
Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[21][22] The LDH cytotoxicity assay quantifies this released LDH through a coupled enzymatic reaction. The LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD⁺ to NADH. The NADH then reduces a tetrazolium salt (like INT) to a colored formazan product, which is measured colorimetrically at ~490 nm.[21][23][24]
dot graph LDH_Mechanism { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];
} Caption: Principle of the LDH release assay for cytotoxicity.
Detailed Step-by-Step Protocol
Adapted from manufacturer's protocols.[24][25]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Seed cells in 100 µL of medium. It is crucial to include a "Maximum LDH Release" control for data normalization.
-
Prepare Maximum Release Control: 30-60 minutes before the end of the treatment incubation, add 10 µL of a 10X Lysis Solution (e.g., 9% Triton™ X-100) to the control wells designated for maximum LDH release.[13]
-
Sample Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[24]
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well flat-bottom plate.
-
Add Reaction Mixture: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically contains the substrate, cofactor, and dye). Add 50 µL of this mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[24]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank (medium-only) wells from all other readings.
-
Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = ((Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Max. Release - Absorbance of Vehicle Control)) * 100
-
Plot the % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ value.
Assay Protocol: Measuring Apoptosis (Caspase-Glo® 3/7 Assay)
Principle
Caspases-3 and -7 are key "executioner" enzymes that are activated during the apoptotic cascade.[26][27] The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent method that measures their combined activity. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a stable luciferase.[28][29] When added to the sample, the reagent lyses the cells, and active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by the luciferase to generate a stable "glow-type" luminescent signal that is proportional to the amount of active caspase-3 and -7.[28]
Detailed Step-by-Step Protocol
Adapted from Promega technical bulletin.[28][29]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence. The final volume per well should be 100 µL.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Add-Mix-Measure: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~20 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.
-
Expert Insight: This "add-mix-measure" format requires no sample transfers and is ideal for high-throughput screening.[29]
-
-
Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Subtract the average luminescence of the blank (medium-only) wells from all other readings.
-
Calculate the fold increase in caspase activity compared to the vehicle control. Fold Increase = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)
-
Plot the fold increase against the log of the compound concentration.
Data Presentation and Interpretation
A multi-assay approach provides a more complete picture of a styrylsulfonamide's mechanism of action. Summarizing the results in a table allows for easy comparison.
| Assay Type | Endpoint Measured | Primary Mechanism Detected | Advantages | Limitations |
| MTT Assay | Mitochondrial reductase activity | Cell viability, proliferation, metabolic activity[18] | Inexpensive, well-established, high-throughput | Indirect measure of viability; interference from reducing compounds; requires solubilization step[16] |
| LDH Assay | Lactate Dehydrogenase release | Cell lysis, necrosis, late apoptosis[22][23] | Simple, non-destructive to remaining cells (uses supernatant), reflects irreversible membrane damage | Less sensitive for early apoptosis; can be affected by serum LDH in the medium[13] |
| Caspase-3/7 Assay | Caspase-3 and -7 activity | Apoptosis (programmed cell death)[26][30] | Highly sensitive, specific for apoptosis, simple "add-mix-measure" protocol[29] | Signal is transient; does not detect non-apoptotic cell death pathways |
Example IC₅₀/EC₅₀ Data Table for a Hypothetical Styrylsulfonamide
| Cell Line | MTT IC₅₀ (µM) | LDH EC₅₀ (µM) | Caspase-3/7 Activation (Fold increase at 10 µM) |
| MCF-7 (Breast Cancer) | 8.5 | 9.2 | 5.8 |
| PC-3 (Prostate Cancer) | 12.1 | 15.4 | 4.1 |
| HEK293 (Normal Kidney) | > 50 | > 50 | 1.2 |
-
Interpretation: The hypothetical data above suggests the compound is a potent cytotoxic agent against MCF-7 and PC-3 cells. The close correlation between the MTT and LDH values, combined with strong caspase activation, indicates that the primary mechanism of cell death is apoptosis leading to secondary necrosis. The high IC₅₀ against HEK293 cells suggests a favorable selectivity for cancer cells.
References
- Bio-O Scientific Corporation. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
- AAT Bioquest. (2025, October 23). MTT Assay.
- Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
- Cell Signaling Technology. (2021). LDH Cytotoxicity Assay Kit Protocol.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
- Enzo Life Sciences. (n.d.). MTT Assay: Assessing Cell Proliferation.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Promega Corporation. (2023, September). Caspase-Glo® 3/7 Assay Protocol.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay.
- STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Green.
- Abcam. (n.d.). MTT assay protocol.
-
Chen, J., et al. (2014). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Molecules, 19(11), 17858-17873. Retrieved from [Link]
-
Herdem, S., & Harris, R. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments, (86), 51322. Retrieved from [Link]
- Boster Biological Technology. (2023, April 26). Caspase-3, 7 Activity Assay Kit.
- International Journal of Pharmaceutical and Life Sciences. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2021, February 23). What is the best cytotoxic agent (as a positive control)?.
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Asadi, M., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 10(4), 787-793. Retrieved from [Link]
- ResearchGate. (2014, March 11). Can anyone help with the controls for a MTT cytotoxic assay?.
-
Jain, P. T., & Pento, J. T. (1991). A vehicle for the evaluation of hydrophobic compounds in cell culture. Research Communications in Chemical Pathology and Pharmacology, 74(1), 105–116. Retrieved from [Link]
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
-
Al-Suhaimi, E. A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(22), 4893. Retrieved from [Link]
- ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.
-
Lee, J. Y., et al. (2007). Synthesis and cytotoxicity of new aromatic ceramide analogs with alkylsulfonamido chains. Bioorganic & Medicinal Chemistry Letters, 17(10), 2896-2900. Retrieved from [Link]
- MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Immunopathologia Persa. (2025, March 4). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells.
- BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
-
Rieder, M. J., et al. (1998). Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole. The Journal of pharmacology and experimental therapeutics, 284(2), 694-700. Retrieved from [Link]
-
van Tonder, A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 893–901. Retrieved from [Link]
-
Cheng, J., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2831–2837. Retrieved from [Link]
-
Yellavajjala, K., & Sayeed, A. (2010). Evaluation of Suitable Solvents for Testing the Anti-Proliferative Activity of Triclosan - A Hydrophobic Drug in Cell Culture. Journal of clinical and diagnostic research, 4(3), 2657-2663. Retrieved from [Link]
Sources
- 1. Synthesis and cytotoxicity of new aromatic ceramide analogs with alkylsulfonamido chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kosheeka.com [kosheeka.com]
- 3. mdpi.com [mdpi.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immunopathol.com [immunopathol.com]
- 7. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of suitable solvents for testing the anti-proliferative activity of triclosan - a hydrophobic drug in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. MTT Assay | AAT Bioquest [aatbio.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. opentrons.com [opentrons.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 23. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 24. media.cellsignal.com [media.cellsignal.com]
- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 26. stemcell.com [stemcell.com]
- 27. bosterbio.com [bosterbio.com]
- 28. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 29. promega.com [promega.com]
- 30. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Phenyl-N-propylethene-1-sulfonamide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the microwave-assisted synthesis of 2-phenyl-N-propylethene-1-sulfonamide, a vinyl sulfonamide of interest in medicinal chemistry and materials science. Traditional synthetic routes often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative, dramatically reducing reaction times, improving yields, and often leading to cleaner products.[1][2][3][4][5] This application note details the underlying principles, a step-by-step protocol, characterization data, and safety considerations for this modern synthetic approach.
Introduction: The Significance of Vinyl Sulfonamides and the Power of Microwave Synthesis
Vinyl sulfonamides are a class of organic compounds characterized by a sulfonamide group attached to a vinyl moiety. They serve as versatile building blocks in organic synthesis and are recognized for their potential biological activities. The synthesis of these compounds, however, can be challenging using conventional heating methods, often requiring extended reaction times and leading to the formation of byproducts.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[3][4] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1][5] This results in several key advantages:
-
Accelerated Reaction Rates: Reactions can often be completed in minutes instead of hours.[2][3][6]
-
Higher Yields and Purity: The rapid heating minimizes the formation of side products, leading to cleaner reaction profiles and higher isolated yields.[3][4][5]
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient compared to heating an entire oil bath and reaction apparatus.[2][4]
-
Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[1][2][5]
This guide focuses on a two-step synthesis pathway: the formation of a key intermediate, 2-phenylethene-1-sulfonyl chloride, followed by its reaction with propylamine under microwave irradiation to yield the target compound, this compound.
Reaction Mechanism and Rationale
The synthesis proceeds through two main stages:
Step 1: Synthesis of 2-Phenylethene-1-sulfonyl Chloride
This precursor is synthesized from a commercially available starting material, such as sodium 2-phenylethene-1-sulfonate, by reaction with a chlorinating agent like thionyl chloride or oxalyl chloride in an appropriate solvent.
Step 2: Microwave-Assisted Sulfonylation of Propylamine
The core of this protocol is the nucleophilic substitution reaction between 2-phenylethene-1-sulfonyl chloride and propylamine. The lone pair of electrons on the nitrogen atom of propylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. A subsequent loss of a proton and a chloride ion yields the desired sulfonamide. Microwave irradiation significantly accelerates this step by efficiently heating the polar reactants and transition state.
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Phenylethene-1-sulfonyl chloride | ≥95% | Commercially Available | Handle with care, corrosive. |
| Propylamine | ≥99% | Commercially Available | Volatile and flammable. |
| Triethylamine (Et3N) | ≥99% | Commercially Available | Used as a base to scavenge HCl. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Used as the reaction solvent. |
| Microwave Reactor | N/A | e.g., CEM, Biotage, Anton Paar | Capable of controlled temperature and pressure. |
| 10 mL Microwave Vial | N/A | Appropriate for the reactor | Must have a pressure-rated cap. |
| Magnetic Stir Bar | N/A | N/A | For efficient mixing. |
3.2. Safety Precautions
-
Conduct all manipulations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Phenylethene-1-sulfonyl chloride is corrosive and moisture-sensitive. Handle it under an inert atmosphere if possible.
-
Propylamine is volatile and flammable. Keep away from ignition sources.
-
Microwave reactions can generate high pressures. Use only appropriate microwave vials and do not exceed the recommended fill volume.
3.3. Step-by-Step Synthesis Procedure
-
Reagent Preparation:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-phenylethene-1-sulfonyl chloride (1.0 mmol, 202.66 mg).
-
Add anhydrous dichloromethane (DCM) (4 mL) to dissolve the sulfonyl chloride.
-
-
Addition of Amine and Base:
-
In a separate vial, prepare a solution of propylamine (1.2 mmol, 0.099 mL) and triethylamine (1.5 mmol, 0.209 mL) in anhydrous DCM (1 mL).
-
Slowly add the amine/base solution to the stirred solution of the sulfonyl chloride in the microwave vial.
-
-
Microwave Irradiation:
-
Securely cap the microwave vial.
-
Place the vial in the microwave reactor cavity.
-
Set the following reaction parameters:
-
Temperature: 100 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: Dynamic (adjusts to maintain temperature)
-
Stirring: High
-
-
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature before carefully opening it.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 2-Phenylethene-1-sulfonyl chloride | 1.0 mmol |
| Propylamine | 1.2 mmol |
| Triethylamine | 1.5 mmol |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 100 °C |
| Reaction Time | 10 minutes |
| Expected Outcome | |
| Theoretical Yield | 225.31 mg |
| Expected Yield (Typical) | > 85% |
| Purity (after chromatography) | > 95% |
Characterization of this compound
The structure of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the aromatic protons, the vinyl protons, and the propyl group protons. The coupling constants for the vinyl protons will indicate the stereochemistry (typically E).
-
¹³C NMR: Signals corresponding to the aromatic, vinyl, and propyl carbons should be observed.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch, S=O stretches (asymmetric and symmetric), and C=C stretch.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (225.31 g/mol ) should be observed.[7]
Caption: Molecular information and key functional groups of the target compound.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured through several in-process and post-synthesis validation steps:
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
Reproducibility: Microwave reactors provide precise control over temperature and time, leading to highly reproducible results.[3][5]
-
Comprehensive Characterization: The identity and purity of the final product are unequivocally confirmed by a combination of spectroscopic and spectrometric methods (NMR, IR, MS), ensuring that the desired compound has been synthesized to a high degree of purity.
-
Comparison to Literature Data: Where available, comparison of the obtained analytical data with published values for this compound provides an additional layer of validation.
Conclusion
The microwave-assisted synthesis of this compound offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This protocol provides a robust framework for researchers in drug discovery and materials science to access this valuable compound. The significant reduction in reaction time and the potential for cleaner products underscore the advantages of incorporating MAOS into modern synthetic workflows.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019, January 2).
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30).
- Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17).
- A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. (n.d.).
- This compound - ChemScene. (n.d.).
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. ijrpas.com [ijrpas.com]
- 5. rjpdft.com [rjpdft.com]
- 6. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]
- 7. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Stereochemical Control in Styrylsulfonamide Synthesis
Introduction
Welcome to the technical support guide for the synthesis of styrylsulfonamides. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. Styrylsulfonamides are prevalent motifs in pharmaceuticals and functional materials, where their biological activity and physical properties are often critically dependent on the geometry of the carbon-carbon double bond. The undesired formation of the cis (Z) isomer during the synthesis of the thermodynamically more stable trans (E) isomer can lead to significant challenges in purification, yield loss, and compromised biological efficacy.
This guide provides in-depth, experience-driven advice to help you diagnose, troubleshoot, and ultimately prevent cis-trans isomerization during the synthesis, workup, purification, and storage of styrylsulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cis-trans isomerization in styrylsulfonamide synthesis?
Isomerization of the double bond in styrenic systems can be induced by several factors throughout the synthetic and purification process. The main culprits are:
-
Light (Photochemical Isomerization): Exposure to UV or even ambient laboratory light can provide the energy needed to excite the π-electrons of the double bond, allowing for rotation around the central C-C bond and subsequent relaxation to a mixture of E and Z isomers. This is a well-documented phenomenon for stilbenes and other styrenic compounds.[1][2][3][4]
-
Acid Catalysis: Trace amounts of acid can protonate the double bond, leading to the formation of a carbocation intermediate.[5][6][7] This intermediate allows for free rotation around the single bond before deprotonation, which can result in a mixture of isomers.
-
Heat (Thermal Isomerization): While the energy barrier for thermal isomerization is often high, elevated temperatures during the reaction, workup (e.g., distillation), or purification can provide sufficient energy to overcome this barrier and equilibrate the isomers.[8][9]
-
Radical Initiators: The presence of radical species can also initiate isomerization pathways.
-
Stationary Phase during Chromatography: Some stationary phases, particularly silica gel, can have acidic sites on their surface that may promote on-column isomerization.
Q2: Why is controlling the E/Z isomeric ratio so important?
In drug development, stereoisomers are treated as distinct chemical entities. The E and Z isomers of a styrylsulfonamide will have different three-dimensional shapes, which can lead to:
-
Different Biological Activities: One isomer may bind effectively to a biological target, while the other may be inactive or even exhibit off-target toxicity.[10][11]
-
Varied Physical Properties: Isomers often have different melting points, solubilities, and crystal packing, which impacts formulation and bioavailability.
-
Regulatory Hurdles: Regulatory agencies require strict control and characterization of all isomers in an active pharmaceutical ingredient (API). A well-defined and consistent isomeric ratio is non-negotiable.
Q3: Which analytical techniques are best for determining the E/Z ratio?
-
¹H NMR Spectroscopy: This is the most powerful and common technique. The vinyl protons of the cis and trans isomers have different chemical shifts and, most importantly, different coupling constants (J values). For trans isomers, the coupling constant between the vinyl protons is typically larger (around 12-18 Hz), whereas for cis isomers, it is smaller (around 7-12 Hz). The ratio of isomers can be accurately determined by integrating the respective proton signals.[12]
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can often separate E and Z isomers, allowing for their quantification.[10][13] This is also essential for monitoring reaction progress and assessing final purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC can separate isomers, and MS can confirm their identity.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific issues related to isomerization observed during your experiments.
Problem 1: My reaction produces a mixture of E and Z isomers, but I was expecting only the E isomer.
-
Potential Cause A: Reaction Conditions Favoring Isomerization
-
Explanation: High reaction temperatures or prolonged reaction times can lead to thermal equilibration. The presence of acidic or basic reagents/catalysts can also facilitate isomerization. For example, some olefination reactions might not be perfectly stereoselective under certain conditions.
-
Recommended Solutions:
-
Lower Reaction Temperature: If the reaction kinetics allow, perform the synthesis at the lowest possible temperature.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
-
Re-evaluate Reagents: If using a Wittig or Horner-Wadsworth-Emmons reaction, the choice of base, solvent, and additives can significantly influence the E/Z selectivity. Schlosser modification of the Wittig reaction, for instance, can favor Z-alkenes, while unstabilized ylides often give Z-alkenes, and stabilized ylides favor E-alkenes.
-
Use a Stereoselective Method: Consider alternative synthetic routes known for high stereoselectivity, such as Suzuki or Heck couplings, which are often highly stereoretentive.
-
-
-
Potential Cause B: In-situ Isomerization by Light
-
Explanation: If your reaction vessel is transparent and exposed to ambient or UV light (e.g., from a fume hood lamp), photochemical isomerization can occur during the reaction.[2][4]
-
Recommended Solutions:
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in an amber-colored flask.
-
Work in a Darkened Hood: Minimize light exposure by turning off the fume hood light when not actively working on the setup.
-
-
Problem 2: My crude product is stereochemically pure, but I observe isomerization after workup or purification.
-
Potential Cause A: Acid-Catalyzed Isomerization During Aqueous Workup
-
Explanation: Using an acidic aqueous solution (e.g., 1M HCl) to quench the reaction or wash the organic layer can introduce the acidic conditions necessary for isomerization.[6][7]
-
Recommended Solutions:
-
Use a Neutral or Mildly Basic Wash: Quench the reaction with a saturated solution of sodium bicarbonate or ammonium chloride instead of a strong acid.
-
Minimize Contact Time: Perform the extraction and washing steps as quickly as possible. Do not let the layers sit in the separatory funnel for extended periods.
-
-
-
Potential Cause B: Isomerization on Silica Gel Column Chromatography
-
Explanation: Standard silica gel is slightly acidic and can cause isomerization of sensitive compounds directly on the column. You might observe tailing or the elution of a mixed fraction of isomers.
-
Recommended Solutions:
-
Deactivate the Silica Gel: Neutralize the silica by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent).
-
Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) or a C18 reversed-phase column for purification.[10][14] Reversed-phase chromatography is often an excellent choice for separating E/Z isomers.[10]
-
Recrystallization: If your product is a solid, recrystallization is the preferred method for purification as it avoids contact with potentially acidic stationary phases and can often selectively crystallize the desired isomer.
-
-
Problem 3: The purified product is isomerically pure, but it degrades upon storage.
-
Potential Cause: Instability to Light and/or Air
-
Explanation: Just as in the reaction phase, exposure to light during storage can cause photochemical isomerization.[13] Some compounds may also be sensitive to air (oxidation) or trace atmospheric acids over time.[15]
-
Recommended Solutions:
-
Store in Amber Vials: Always store styrylsulfonamides in amber glass vials to protect them from light.
-
Store Under Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Store at Low Temperature: Store the compound in a refrigerator or freezer to minimize the potential for thermal degradation.[16]
-
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving isomerization issues.
Caption: Troubleshooting workflow for cis-trans isomerization.
Key Experimental Protocols
Protocol 1: General Procedure for Light-Protected Synthesis
This protocol provides a general framework for performing a reaction while minimizing light-induced isomerization.
-
Vessel Preparation: Select a round-bottom flask of appropriate size. If not using an amber-colored flask, wrap the entire exterior of the flask, including the neck, with aluminum foil.
-
Reagent Addition: Add all reagents and solvents to the flask under inert atmosphere (if required by the reaction chemistry).
-
Reaction Setup: Assemble the reaction apparatus (e.g., with a condenser and stir bar). Ensure any glass joints above the flask are also wrapped in foil.
-
Execution: Run the reaction for the specified time and at the desired temperature. If sampling for in-process controls (TLC, HPLC), do so quickly and immediately re-wrap the flask.
-
Workup: Once the reaction is complete, proceed immediately to the workup phase, continuing to minimize light exposure where practical.
Protocol 2: Deactivation of Silica Gel for Chromatography
This procedure neutralizes the acidic sites on silica gel, making it suitable for purifying sensitive styrylsulfonamides.
-
Prepare Eluent: Prepare the desired solvent system (e.g., 30% Ethyl Acetate in Hexane). Add triethylamine (Et₃N) to the eluent to a final concentration of 1% (v/v).
-
Prepare Slurry: In a beaker, add the required amount of silica gel. Add a portion of the 1% Et₃N-containing eluent and gently swirl to create a uniform slurry.
-
Pack Column: Carefully pack the column with the silica slurry.
-
Equilibrate: Run at least 2-3 column volumes of the 1% Et₃N-containing eluent through the packed column to ensure it is fully equilibrated and neutralized.
-
Load and Elute: Load your crude sample (preferably dry-loaded onto a small amount of deactivated silica) and begin the chromatography, using the 1% Et₃N-containing eluent throughout the run.
Protocol 3: Quantification of E/Z Isomer Ratio by ¹H NMR
-
Sample Preparation: Prepare a solution of your styrylsulfonamide sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire Spectrum: Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to capture all relevant signals.
-
Identify Vinyl Protons: Locate the signals corresponding to the vinyl protons of the double bond for both the E and Z isomers. The trans protons will typically be further downfield and have a larger coupling constant (J ≈ 12-18 Hz). The cis protons will be slightly upfield with a smaller coupling constant (J ≈ 7-12 Hz).
-
Integration: Carefully integrate the signals corresponding to a non-overlapping proton for each isomer. For example, integrate one of the vinyl protons for the E-isomer and the corresponding vinyl proton for the Z-isomer.
-
Calculate Ratio: The ratio of the integration values directly corresponds to the molar ratio of the E and Z isomers in the sample.
Example Data Interpretation
| Isomer | Vinyl Proton A (δ, ppm) | Vinyl Proton B (δ, ppm) | Coupling Constant (J, Hz) | Integral Value | Isomer Ratio |
| E-Isomer | 7.52 (d) | 6.95 (d) | 15.5 | 1.00 | 95% |
| Z-Isomer | 6.88 (d) | 6.51 (d) | 10.2 | 0.05 | 5% |
Factors Influencing Isomerization
The stability of the desired isomer is a constant battle against several external factors. Understanding these factors is key to prevention.
Caption: Key factors that promote isomerization and their countermeasures.
References
-
Controlling photochemical geometric isomerization of a stilbene and dimerization of a styrene using a confined reaction cavity in water. Organic Letters, 2007. [Link]
-
Photoisomerization of Triazine-stilbene Fluorescent Brighteners in Solution and in their Copolymers with Styrene. Zeitschrift für Naturforschung B, 1995. [Link]
-
Catalytic conversion of alkenes on acidic zeolites : automated generation of reaction mechanisms and lumping technique. White Rose Research Online, 2022. [Link]
-
Catalyst for rapid and selective alkene isomerization. San Diego State University, N/A. [Link]
-
Ultraviolet Spectra of Stilbene, p-Monohalogen Stilbenes, and Azobenzene and the trans to cis Photoisomerization Process. AIP Publishing, 1956. [Link]
-
Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Molecules, 2010. [Link]
-
Easy purification of isomers with prepacked glass columns. Chromatography Today, N/A. [Link]
-
Photochemical reactions of stilbene derivatives. ResearchGate, N/A. [Link]
-
Kinetics of photoinduced E to Z isomerization of azobenzene in polystyrene films: Thickness, molecular weight and temperature effects. Kyushu University, 2007. [Link]
-
Catalytic Conversion of Alkenes on Acidic Zeolites: Automated Generation of Reaction Mechanisms and Lumping Technique. ACS Engineering Au, 2022. [Link]
-
Stereospecific positional alkene isomerization enables bidirectional central-to-axial chirality transfer. Nature Communications, N/A. [Link]
-
Acid-Catalyzed Hydration of Alkenes with Practice Problems. Chemistry Steps, N/A. [Link]
-
Contra-Thermodynamic, Photocatalytic E→Z Isomerization of Styrenyl Boron Species: Vectors to Facilitate Exploration of Two-Dimensional Chemical Space. Angewandte Chemie International Edition, 2018. [Link]
-
Contra-thermodynamic, photocatalytic E→Z isomerization of styrenyl boron species: vectors to facilitate exploration of two-dimensional chemical space. University of St Andrews, 2018. [Link]
-
The E→Z photoisomerization of styrenic olefins and styrenyl-boron species through an EnT process. ResearchGate, N/A. [Link]
-
How can we separate E/Z isomers no UV nor fluorescent? ResearchGate, 2015. [Link]
-
Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. N/A, N/A. [Link]
-
When other separation techniques fail: compound-specific carbon isotope ratio analysis of sulfonamide containing pharmaceuticals by high-temperature-liquid chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 2012. [Link]
-
Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. ACS Medicinal Chemistry Letters, N/A. [Link]
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). RotaChrom, 2024. [Link]
-
Factors affecting epimerization/isomerization? ResearchGate, 2018. [Link]
-
How to separate E and Z isomers? ResearchGate, 2016. [Link]
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. N/A, N/A. [Link]
-
Strategies to Control the Cis-Trans Isomerization of Peptoid Amide Bonds. Chemistry, 2022. [Link]
-
Stereoselective synthesis of novel antiproliferative steroidal (E, E) dienamides through a cascade aldol/cyclization process. Steroids, 2013. [Link]
-
Tailoring interactions for cisPro peptide bond stabilization. ProBiologists, N/A. [Link]
-
Stereoselective synthesis of (E)-trisubstituted α,β-unsaturated amides and acids. Organic & Biomolecular Chemistry, 2005. [Link]
-
How do you change the cis-trans isomerism of compounds? Chemistry Stack Exchange, 2013. [Link]
-
Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis, 2008. [Link]
-
Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Macmillan Group - Princeton University, 2022. [Link]
-
Stereoselective Synthesis of E- and Z-Isocyanoalkenes. NSF Public Access Repository, N/A. [Link]
-
Strategies to Control the Cis-Trans Isomerization of Peptoid Amide Bonds. ResearchGate, N/A. [Link]
-
New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. MDPI, 2023. [Link]
-
When Other Separation Techniques Fail: Compound-Specific Carbon Isotope Ratio Analysis of Sulfonamide Containing Pharmaceuticals by High-Temperature-Liquid Chromatography-Isotope Ratio Mass Spectrometry. ResearchGate, 2012. [Link]
-
The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. N/A, 2021. [Link]
-
Thermal stability of polymers based on acrylamide and 2-acrylamido-2-methylpropane sulfonic acid in different temperature and salinity conditions. ResearchGate, 2021. [Link]
-
Identification of E and Z-isomers of some cephalosporins by NMR. TSI Journals, 2010. [Link]
-
Effect of temperature, pH and light on the stability of sulforaphane solution. ResearchGate, N/A. [Link]
-
Influence of Light and Heat on the Stability of Nitrofurazone Solution. ResearchGate, N/A. [Link]
Sources
- 1. Controlling photochemical geometric isomerization of a stilbene and dimerization of a styrene using a confined reaction cavity in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. rotachrom.com [rotachrom.com]
- 12. tsijournals.com [tsijournals.com]
- 13. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-phenyl-N-propylethene-1-sulfonamide
Welcome to the technical support center for the synthesis of 2-phenyl-N-propylethene-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields and purity.
Introduction
The synthesis of vinyl sulfonamides, such as this compound, is a critical process in medicinal chemistry due to their role as bioisosteres and their potential as therapeutic agents. While several synthetic routes exist, each presents unique challenges. This guide will focus on two prevalent and effective methods: the direct sulfonylation of n-propylamine with a pre-formed styrenesulfonyl chloride and the Horner-Wadsworth-Emmons (HWE) olefination. We will explore the intricacies of each method, providing solutions to common problems and explaining the chemical principles behind our recommendations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield in the Sulfonyl Chloride Route
Question: I am reacting trans-β-styrenesulfonyl chloride with n-propylamine and obtaining very little of my desired this compound. What are the likely causes and how can I fix this?
Answer: Low or no yield in this reaction is a common issue that can typically be traced back to one of several factors related to reagent stability, reaction conditions, or side reactions.
Causality and Troubleshooting Steps:
-
Hydrolysis of the Sulfonyl Chloride: trans-β-styrenesulfonyl chloride is highly susceptible to hydrolysis, especially in the presence of ambient moisture. The resulting sulfonic acid will not react with the amine.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and purchase high-purity, freshly opened sulfonyl chloride if possible. The melting point of trans-β-styrenesulfonyl chloride should be sharp, around 85-88 °C; a lower or broader melting point may indicate hydrolysis.[1]
-
-
Inadequate Base: A base is crucial to neutralize the HCl generated during the reaction. If the HCl is not scavenged, it will protonate the n-propylamine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Use at least 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine is also a common choice. The base should be added to the amine solution before the dropwise addition of the sulfonyl chloride.
-
-
Formation of a Di-sulfonylation Product: If the reaction conditions are not carefully controlled, a second molecule of the sulfonyl chloride can react with the newly formed sulfonamide nitrogen, leading to a di-sulfonylation side product.
-
Solution: This is more common with primary amines. To minimize this, add the sulfonyl chloride solution slowly (dropwise) to the stirred solution of the amine and base at a low temperature (0 °C). This maintains a low concentration of the electrophile and favors the formation of the mono-sulfonamide.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: A slight excess of the amine (1.05-1.1 equivalents) relative to the sulfonyl chloride (1.0 equivalent) is often beneficial to ensure the complete consumption of the more valuable sulfonyl chloride.
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.
Issue 2: Product is an Oil or Fails to Crystallize During Purification
Question: After workup, my this compound product is an oil, or it won't crystallize from my chosen solvent system. How can I obtain a pure, solid product?
Answer: The inability to obtain a crystalline solid is a common purification challenge, often due to residual impurities or the selection of an inappropriate recrystallization solvent.
Causality and Troubleshooting Steps:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation, causing the product to "oil out." The most common culprits are residual solvent, unreacted starting materials, or side products.
-
Solution: First, ensure the crude product is thoroughly dried under high vacuum to remove all solvents. If it remains an oil, consider a preliminary purification by column chromatography on silica gel before attempting recrystallization.
-
-
Incorrect Recrystallization Solvent: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If the solvent is too good (dissolves the compound at room temperature) or too poor (doesn't dissolve it even when hot), crystallization will fail.
-
Solution: Conduct a systematic solvent screen with small amounts of your crude product. Common solvent systems for sulfonamides include isopropanol/water, ethanol/water, or ethyl acetate/hexanes.[2] The goal is to find a single solvent or a binary mixture that provides good solubility at high temperatures and poor solubility at low temperatures.
-
-
Supersaturated Solution: Sometimes a solution is supersaturated, meaning the concentration of the product is above its solubility limit, but crystallization has not been initiated.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites. Alternatively, if you have a small amount of pure solid, you can add a "seed crystal" to initiate crystallization.
-
-
Cooling Too Rapidly: Rapid cooling of a hot, saturated solution can lead to the rapid precipitation of an amorphous solid or oil rather than the slow growth of well-ordered crystals.
-
Solution: Allow the hot, filtered solution to cool slowly to room temperature. You can insulate the flask to slow the cooling rate further. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for my target molecule: the sulfonyl chloride method or the Horner-Wadsworth-Emmons (HWE) reaction?
A1: The choice depends on the availability of starting materials and the desired scale of the reaction.
-
Sulfonyl Chloride Route: This is often more direct if trans-β-styrenesulfonyl chloride is commercially available or can be easily synthesized. It's a robust, well-established method for forming sulfonamides.[3] However, it can be sensitive to moisture.
-
Horner-Wadsworth-Emmons (HWE) Route: This is an excellent alternative, particularly for creating the vinyl group with high stereoselectivity (predominantly E-isomer).[4][5] This route involves reacting a phosphonate-stabilized sulfonamide carbanion with benzaldehyde. It is advantageous because the phosphate byproduct is water-soluble and easily removed during workup.[5]
Q2: My HWE reaction is giving a low yield of the vinyl sulfonamide. What should I check?
A2: Low yields in HWE reactions for vinyl sulfonamides can often be attributed to issues with the phosphonate carbanion formation or its reaction with the aldehyde.
-
Inefficient Deprotonation: The phosphonate must be fully deprotonated to form the reactive carbanion. Ensure you are using a sufficiently strong base. Sodium hydride (NaH) is commonly used.[5] Make sure the NaH is fresh and reactive (handle with care under an inert atmosphere).
-
Base-Sensitive Aldehyde: Benzaldehyde is generally stable, but some substituted aromatic aldehydes can be sensitive to strong bases, leading to side reactions. If you suspect this, you might explore milder conditions, such as using LiCl and a weaker base like DBU, which can facilitate the reaction under less harsh conditions.
-
Steric Hindrance: While not a major issue with benzaldehyde, highly substituted aldehydes or bulky phosphonates can slow down the reaction. You may need to increase the reaction time or temperature.
Q3: How do I ensure I am forming the trans (E) isomer of this compound?
A3: Both recommended routes strongly favor the formation of the thermodynamically more stable trans (E) isomer.
-
In the sulfonyl chloride route , starting with trans-β-styrenesulfonyl chloride will directly yield the trans product, as the C=C bond geometry is not altered during the reaction.
-
The Horner-Wadsworth-Emmons reaction with stabilized phosphonates is well-known for its high E-selectivity.[4][6] The reaction mechanism proceeds through intermediates that preferentially lead to the trans alkene.
Q4: What are the key safety precautions when working with sulfonyl chlorides?
A4: Sulfonyl chlorides are reactive and require careful handling.
-
Moisture Sensitivity: They react with water to release corrosive hydrochloric acid (HCl). Always handle them in a fume hood and under anhydrous conditions.
-
Corrosivity: They are corrosive to skin and eyes. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Lachrymator: Many sulfonyl chlorides are lachrymators (tear-inducing). Proper ventilation is essential.
Experimental Protocols
Protocol 1: Synthesis via Sulfonyl Chloride
This protocol describes the reaction of trans-β-styrenesulfonyl chloride with n-propylamine.
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| trans-β-Styrenesulfonyl chloride | 202.66 | 1.0 | 10.0 | 2.03 g |
| n-Propylamine | 59.11 | 1.1 | 11.0 | 0.65 g (0.88 mL) |
| Triethylamine (TEA) | 101.19 | 1.5 | 15.0 | 1.52 g (2.09 mL) |
| Dichloromethane (DCM), anhydrous | - | - | - | 50 mL |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add n-propylamine (0.88 mL, 11.0 mmol) and anhydrous dichloromethane (30 mL).
-
Base Addition: Add triethylamine (2.09 mL, 15.0 mmol) to the stirred solution. Cool the flask to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve trans-β-styrenesulfonyl chloride (2.03 g, 10.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cold amine solution over 20-30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., isopropanol/water or ethyl acetate/hexanes) to afford pure this compound.
Protocol 2: Synthesis via Horner-Wadsworth-Emmons (HWE) Olefination
This protocol outlines the synthesis starting from a phosphonate-containing sulfonamide and benzaldehyde.
Workflow Diagram:
Caption: Workflow for the HWE synthesis of the target sulfonamide.
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Diethyl (N-propylsulfamoyl)methylphosphonate | 271.28 | 1.0 | 10.0 | 2.71 g |
| Sodium Hydride (NaH), 60% dispersion in oil | 24.00 | 1.2 | 12.0 | 0.48 g |
| Benzaldehyde | 106.12 | 1.1 | 11.0 | 1.17 g (1.12 mL) |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 60 mL |
Procedure:
-
Preparation: In a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (0.48 g, 12.0 mmol) in anhydrous THF (30 mL).
-
Ylide Formation: Dissolve diethyl (N-propylsulfamoyl)methylphosphonate (2.71 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the NaH suspension at 0 °C. Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting ylide solution back to 0 °C. Add benzaldehyde (1.12 mL, 11.0 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The water-soluble phosphate byproduct should be largely removed. Purify the crude residue by flash column chromatography or recrystallization to yield the final product.
References
-
Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules. [Link]
-
Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]
-
Julia olefination. Wikipedia. [Link]
-
Julia-Kocienski Olefination. Chem-Station Int. Ed. [Link]
-
Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Royal Society of Chemistry. [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]
-
trans-beta-Styrenesulfonyl chloride. Chemexper. [Link]
-
Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]
-
The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. ACS Publications. [Link]
- Process for preparing vinyl sulfonamides.
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Parallel Synthesis of Tertiary Amines using Polystyrene Sulfonylchloride (PS-TsCl) Resin. Sciforum. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
-
Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis of Vinyl Sulfonamides Using the Horner Reaction [organic-chemistry.org]
Removing unreacted sulfonyl chloride from sulfonamide products
Technical Support Center: Sulfonyl Chloride Removal Strategies
Topic: Removing Unreacted Sulfonyl Chloride from Sulfonamide Products Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Active Guide [v2.4]
Executive Summary: The PGI Challenge
In sulfonamide synthesis, sulfonyl chlorides (
This guide details three validated workflows for removing these impurities, ranging from high-throughput medicinal chemistry (mg scale) to process development (kg scale).
Diagnostic Triage: Select Your Workflow
Do not apply a "one-size-fits-all" workup. Use this logic tree to select the protocol that matches your scale and compound stability.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on reaction scale and product stability.
Method A: Solid-Phase Scavenging (High-Throughput)
Best For: Medicinal chemistry, parallel synthesis, library generation. Principle: Chemoselective covalent capture.
Polymer-supported amines (e.g., Trisamine) act as "chemical sponges." They react rapidly with electrophiles (sulfonyl chlorides) to form a sulfonamide covalently bound to the polymer bead. The bead is then removed by filtration, leaving the pure product in the filtrate.
The Protocol
-
Calculate Loading: Determine the excess sulfonyl chloride (in mmol). Use 3–4 equivalents of scavenger resin relative to the excess electrophile.
-
Solvent Selection: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol is poor for polystyrene resins).
-
Incubation: Add the resin directly to the reaction mixture.
-
Time: Agitate (do not stir with a magnetic bar, which grinds beads) for 1–2 hours at room temperature.
-
-
Filtration: Filter through a fritted cartridge or funnel. Wash the resin cake with DCM to recover entrained product.
-
Validation: The filtrate contains the product; the impurity is trapped on the solid.
Recommended Scavengers
| Resin Type | Functional Group | Mechanism | Notes |
| PS-Trisamine | Tris(2-aminoethyl)amine | Nucleophilic attack | The "Gold Standard." High loading, rapid kinetics due to primary amine. |
| Si-Trisamine | Silica-supported amine | Nucleophilic attack | Non-swelling (rigid). Better for flow chemistry or polar solvents (MeOH). |
| PS-Isocyanate | Isocyanate ( | Not for Sulfonyl Chlorides | WARNING: Used to scavenge excess amines, not chlorides.[2] Do not confuse. |
Technical Insight: Scavenging is superior to aqueous workup for parallel synthesis because it avoids phase separation issues (emulsions) and prevents hydrolysis of sensitive sulfonamides.
Method B: Controlled Basic Hydrolysis (Process Scale)
Best For: Large scale, robust products, cost-sensitive processes. Principle: Kinetic differentiation.
Sulfonyl chlorides hydrolyze to sulfonic acids (
The Protocol
-
Quench: Add the reaction mixture to a biphasic system (e.g., DCM/Water or EtOAc/Water).
-
pH Adjustment: Adjust the aqueous layer to pH 10–11 using dilute NaOH or
.-
Critical: Do not exceed pH 12 if your product has ester/amide linkages.
-
-
Agitation: Stir vigorously for 30–60 minutes.
-
Why? Sulfonyl chlorides are lipophilic. Hydrolysis occurs at the interface. Without vigorous mixing, the impurity "hides" in the organic layer.
-
-
Separation: Separate layers. The product (
) remains in the organic layer; the impurity ( ) partitions into the aqueous base. -
Acid Wash: Wash the organic layer with dilute HCl (pH 2) to remove any remaining amine starting materials.
Data: Hydrolysis Rates vs. pH
| Condition |
Method C: Derivatization (The "Shift" Strategy)
Best For: Base-sensitive products or "stubborn" lipophilic sulfonyl chlorides. Principle: Polarity modification.
If the sulfonyl chloride is too lipophilic to hydrolyze or the product is sensitive to base, react the excess chloride with a highly polar, water-soluble amine. This converts the impurity into a derivative with drastically different solubility or chromatographic properties (
The Protocol
-
Add Reagent: To the crude reaction mixture, add 0.5 eq (relative to starting material) of N,N-Dimethyl-1,3-propanediamine (DMAPA) or Morpholine .
-
React: Stir for 15 minutes. The amine reacts with residual
to form a sulfonamide with a basic "tail." -
Acid Extraction: Perform an acidic aqueous wash (1M HCl).
Troubleshooting & FAQs
Q: I used a scavenger resin, but I still see sulfonyl chloride in the NMR.
-
Cause 1: Inadequate Swelling. Did you use methanol or ether? Polystyrene resins collapse in these solvents, burying the active sites. Switch to DCM or THF.
-
Cause 2: Kinetics. You may need to heat the mixture to 40°C or increase the agitation time. Some sterically hindered sulfonyl chlorides (e.g., 2,6-disubstituted) react slowly.
Q: My product is hydrolyzing along with the impurity during Method B.
-
Solution: Switch to Method C (Derivatization) . Use a nucleophile like morpholine to quench the chloride under neutral conditions, then separate by chromatography. The morpholine-adduct will have a very different
than your product.
Q: Can I just use silica gel chromatography?
-
Risk: Sulfonyl chlorides are often unstable on silica gel (acidic), decomposing into streaks that contaminate the product fractions. It is highly recommended to convert the chloride to a stable species (sulfonate or amine-adduct) before loading onto a column.
Q: How do I check for residual sulfonyl chloride on TLC?
-
Tip: Sulfonyl chlorides often do not stain well with Ninhydrin. Use NBP (4-(p-nitrobenzyl)pyridine) stain. It is specific for alkylating agents and turns blue/purple in the presence of active sulfonyl chlorides.
References
-
Supra Sciences. Sulfonyl Chloride Resin & Scavenging Protocols.[7] Retrieved from 8
-
Biotage. ISOLUTE® Si-Trisamine Technical Note: Scavenging Electrophiles. Retrieved from 9
-
RSC Publishing. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides.[10] J. Chem. Soc. B. Retrieved from 10
-
BenchChem. Technical Support: Sulfonyl Chloride Work-up and Scavenging. Retrieved from 11
-
ACS Publications. Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides.[12] Organic Letters.[7][12][8] Retrieved from 12[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciforum.net [sciforum.net]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 4.imimg.com [4.imimg.com]
- 8. suprasciences.com [suprasciences.com]
- 9. biotage.com [biotage.com]
- 10. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting low solubility of 2-phenyl-N-propylethene-1-sulfonamide in water
Welcome to the technical support center for 2-phenyl-N-propylethene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the low aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, scientific rationale, and validated protocols to help you achieve your desired experimental outcomes.
Compound Overview & Initial Assessment
Structure: this compound Molecular Formula: C₁₁H₁₅NO₂S[1] Molecular Weight: 225.31 g/mol [1] Predicted LogP: 1.9867[1]
The structure of this compound contains a phenyl ring and a propyl group, both of which are hydrophobic, contributing to its poor water solubility. The sulfonamide group (-SO₂NH-) is the key to unlocking its solubility potential. The hydrogen on the nitrogen is weakly acidic, meaning its state of ionization—and therefore its solubility—is dependent on the pH of the solution. Our troubleshooting will focus on exploiting this property and mitigating the compound's hydrophobic nature.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or standard buffers (e.g., PBS pH 7.4)?
A1: The compound's low aqueous solubility is expected due to its significant hydrophobic character (phenyl and propyl groups). At neutral pH, the weakly acidic sulfonamide group is predominantly in its neutral, un-ionized form, which is less soluble in water.
Q2: What is the quickest method to try and improve its solubility for a preliminary experiment?
A2: The fastest approach is to attempt dissolution in a slightly alkaline buffer (e.g., pH 8.0-9.0). This will deprotonate the sulfonamide's acidic proton, forming a more soluble anionic salt. See the pH Adjustment Guide for a detailed protocol.
Q3: Can I use DMSO to dissolve the compound first and then dilute it into my aqueous buffer?
A3: Yes, this is a common strategy. However, be cautious of "crashing out." If the final concentration of the compound in the aqueous buffer exceeds its solubility limit, it will precipitate. Ensure the final DMSO concentration is low (typically <1%, ideally <0.1%) to minimize artifacts in biological assays. If precipitation occurs, you will need to explore other methods outlined in this guide.
In-Depth Troubleshooting Guides
Guide 1: Solubility Enhancement via pH Adjustment
The primary strategy for improving the solubility of a weakly acidic compound is to increase the pH of the solution above its pKa. This converts the neutral molecule into its more soluble ionized (anionic) form.
Scientific Rationale: The ionization of the sulfonamide group can be described by the Henderson-Hasselbalch equation.[2][3][4] For a weak acid like our sulfonamide (R-SO₂NH₂), the equilibrium is:
R-SO₂NH₂ ⇌ R-SO₂NH⁻ + H⁺
The Henderson-Hasselbalch equation, pH = pKa + log([A⁻]/[HA]), relates the pH, the pKa, and the ratio of the ionized ([A⁻], the soluble form) to the un-ionized ([HA], the poorly soluble form) species.[2][3][5] To achieve at least 90% ionization ([A⁻]/[HA] ratio of 10:1), the pH of the solution must be at least one unit above the compound's pKa.
Workflow for pH-Based Solubility Enhancement
Caption: Workflow for pH adjustment to improve solubility.
Experimental Protocol: Determining the Optimal pH
-
Preparation: Prepare a slurry of the compound in deionized water at a concentration slightly higher than your target (e.g., 1.2 mg/mL if you need 1.0 mg/mL).
-
Titration: While stirring, add microliter amounts of 0.1 M NaOH.
-
Observation: After each addition, vortex or sonicate the sample and observe for dissolution.
-
Endpoint: The point at which the solution becomes clear is the minimum pH required for solubilization at that concentration.
-
Confirmation: Use a calibrated pH meter to measure the final pH of the clear solution.
-
Buffering: For your experiments, prepare a buffer at this target pH (or slightly higher) to maintain solubility. Common alkaline buffers include Tris or borate.
Guide 2: Co-solvent Systems
If pH adjustment is insufficient or undesirable for your experimental system, using a co-solvent is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic solutes.[6][7][8]
Scientific Rationale: Water is a highly polar solvent with a high dielectric constant (around 80).[9][10][11][12] This high polarity creates a structured network of hydrogen bonds that is energetically unfavorable to disrupt with a non-polar solute. Co-solvents like ethanol or propylene glycol have lower dielectric constants. When mixed with water, they lower the overall dielectric constant of the solvent system.[12][13][14] This reduction in polarity lowers the energy barrier for solvating the hydrophobic portions (phenyl and propyl groups) of this compound, thereby increasing its solubility.[7][13][15]
Table 1: Properties of Common Pharmaceutical Co-solvents
| Co-solvent | Dielectric Constant (ε) at 20°C | Notes |
| Water | 80.1 | High polarity, reference solvent.[14] |
| Propylene Glycol (PG) | 32.0 | Common in many formulations.[8] |
| Ethanol (EtOH) | 25.3 | Widely used, can cause protein precipitation at high concentrations.[8][14] |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Low toxicity, often used in oral and parenteral formulations.[15] |
| Glycerol | 42.5 | Viscous, good safety profile.[8] |
Experimental Protocol: Co-solvent Screen
-
Stock Preparation: Prepare concentrated stock solutions of your compound in 100% of each co-solvent you wish to test (e.g., 20 mg/mL in Ethanol, 20 mg/mL in PEG 400).
-
Serial Dilution: Create a series of aqueous buffers (at a suitable pH determined from Guide 1, if applicable) containing varying percentages of the co-solvent (e.g., 50%, 25%, 10%, 5%, 2%, 1% v/v).
-
Solubility Test: Add a small aliquot of the compound's co-solvent stock solution to each of the prepared aqueous/co-solvent mixtures to reach your target final concentration.
-
Equilibration & Observation: Vortex each sample vigorously and allow it to equilibrate for at least one hour at room temperature. Observe for any precipitation.
-
Quantification (Optional but Recommended): Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved material. Carefully remove the supernatant and measure the concentration using a validated analytical method (e.g., HPLC-UV). This will give you the precise solubility in each condition.
Caption: Co-solvents bridge the polarity gap between water and the drug.
Guide 3: Advanced Solubilization Techniques
If the methods above are still insufficient, more advanced formulation strategies may be required. These are often necessary for in vivo studies or final drug product development.
1. Surfactant Micelles
-
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[16][17] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic part of your compound can partition into this core, while the hydrophilic shell keeps the entire micelle dispersed in water, dramatically increasing the apparent solubility of the drug.[16][17][18][19]
-
Common Surfactants: Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS), Cremophor® EL.
-
Considerations: Choose a surfactant that is compatible with your experimental system. Non-ionic surfactants like Polysorbate 80 are generally preferred for biological applications due to lower toxicity.[6]
2. Cyclodextrins
-
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21][22] The hydrophobic portion of your compound can form a non-covalent "inclusion complex" by fitting inside this cavity.[20][23][24] This complex effectively masks the drug's hydrophobicity, rendering it soluble in water.[20][23][24]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and excellent safety profiles.[20][23]
-
Protocol: Similar to the co-solvent screen, prepare solutions of the cyclodextrin in your buffer at various concentrations and determine the solubility of your compound.
Summary & Recommendations
For troubleshooting the low solubility of this compound, we recommend a tiered approach:
-
Start with pH Adjustment: This is the simplest and most direct method. Attempt to dissolve the compound in a buffer with a pH of 8.0 or higher.
-
Introduce Co-solvents: If pH alone is not enough, or if a neutral pH is required, screen a panel of co-solvents (e.g., Propylene Glycol, PEG 400) to find the lowest percentage needed to achieve your target concentration.
-
Employ Advanced Formulations: For challenging applications, consider using solubilizing excipients like HP-β-CD or Polysorbate 80.
Always validate the final formulation in your specific assay to ensure the excipients do not interfere with the experimental results.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
- Micellar solubilization – Knowledge and References. (n.d.). Taylor & Francis.
- What is dielectric constant? Why is it responsible for dissolving so many salts in water. (2014, November 27). Quora.
- The Dielectric Constant in Solubility and Solvent Systems. (2022, November 23). FTLOScience.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). BOC Sciences.
- A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15). ManTech Publications.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Cosolvent. (n.d.). Wikipedia.
- What is dielectric constant and how does it explain the reason why water is one of the best solvents. (2019, June 12). Chemistry Stack Exchange.
- Micellar solubilization. (n.d.). Wikipedia.
- Cooperativity in micellar solubilization. (n.d.). RSC Publishing.
- Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (2018, April 15). PubMed.
- Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. (2025, July 31). Roquette.
- The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. (n.d.). Academia.edu.
- Relationship electrolyte solubility with dielectric constant solvent?. (2024, March 22). ResearchGate.
- Henderson-Hasselbalch Equation | Overview, Importance & Examples. (n.d.). Study.com.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences.
- Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. (2017, April 26). MedCrave online.
- Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30). International Journal of Pharmaceutical Sciences and Nanotechnology.
- Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta.
- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2025, August 10). ResearchGate.
- Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. (n.d.). SciELO.
- Both N-1 and N-4 substituted sulphonamides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180.
- This compound. (n.d.). ChemScene.
- 2-Phenylethene-1-sulfonamide. (n.d.). CymitQuimica.
- Henderson Hasselbalch Equation Chemistry Questions with Solutions. (2022, July 13). BYJU'S.
- Calculated solubilities of sulfonamides investigated. (n.d.). ResearchGate.
- The Henderson-Hasselbalch Equation and pKa. (2024, June 13). YouTube.
- Henderson-Hasselbach Equation. (2025, April 20). Chemistry LibreTexts.
- Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
- study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. (2018, August 22). African Journal of Pharmacy and Pharmacology.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Taylor & Francis Online.
- Techniques for solubility enhancement of Hydrophobic drugs: A Review. (n.d.). Journal of Advanced Pharmacy Education and Research.
- 2-phenylethane-1-sulfonamide. (n.d.). Sigma-Aldrich.
- Solubility prediction of sulfonamides at various temperatures using a single determination. (2025, August 10). ResearchGate.
- 2-PHENYLETHENE-1-SULFONAMIDE | CAS 4363-41-1. (n.d.). Matrix Fine Chemicals.
- CAS 4363-41-1 2-Phenyleth-1-ene-1-sulfonamide. (n.d.). Alfa Chemistry.
Sources
- 1. chemscene.com [chemscene.com]
- 2. study.com [study.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. ftloscience.com [ftloscience.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. (PDF) The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol [academia.edu]
- 15. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Cooperativity in micellar solubilization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 22. scielo.br [scielo.br]
- 23. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 24. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: Optimizing pH Conditions for Sulfonamide N-Alkylation
Welcome to the technical support center for sulfonamide N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we move beyond simple protocols to explain the underlying principles that govern success, helping you troubleshoot effectively and optimize your reactions with confidence.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role of pH and basic conditions in achieving successful N-alkylation of sulfonamides.
Q1: Why is pH/base selection so critical for sulfonamide N-alkylation?
A: The success of a sulfonamide N-alkylation hinges on the efficient deprotonation of the sulfonamide N-H bond. The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO2-). This acidity, however, requires a sufficiently strong base to generate the corresponding sulfonamide anion, which then acts as the nucleophile to attack the alkylating agent.
The choice of base and the resulting reaction pH are critical for several reasons:
-
Deprotonation Equilibrium: The base must be strong enough to deprotonate the sulfonamide to a significant extent, shifting the equilibrium towards the reactive anion. A base that is too weak will result in a low concentration of the nucleophile and a sluggish or incomplete reaction.
-
Side Reaction Control: The basicity of the reaction medium can influence the rate of competing side reactions. For instance, excessively harsh basic conditions can promote elimination reactions with the alkyl halide or degradation of sensitive functional groups on either substrate.
-
Substrate and Reagent Stability: Both the sulfonamide starting material and the alkylating agent must be stable under the chosen basic conditions. Some functional groups are labile to strong bases, leading to undesired byproducts.
Q2: What is the typical pKa of a sulfonamide N-H proton, and how does this guide my base selection?
A: The pKa of the N-H proton in aryl sulfonamides typically falls in the range of 9-11.[1][2][3][4] This makes them significantly more acidic than simple amines but less acidic than phenols or carboxylic acids. For efficient deprotonation, a general rule of thumb is to choose a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of the sulfonamide.
This ensures that the equilibrium lies favorably on the side of the deprotonated sulfonamide anion. For example, if your sulfonamide has a pKa of 10, using a base like potassium carbonate (pKa of conjugate acid H₂CO₃ ≈ 6.4, HCO₃⁻ ≈ 10.3) may only lead to partial deprotonation. In contrast, a stronger base like potassium tert-butoxide (pKa of conjugate acid t-BuOH ≈ 19) will ensure near-quantitative deprotonation.[5]
Q3: What are the most common side reactions in sulfonamide N-alkylation, and how does pH influence them?
A: The primary side reactions encountered are O-alkylation, di-alkylation, and elimination of the alkylating agent.
-
O-Alkylation: The sulfonamide anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen and the oxygen atoms of the sulfonyl group. While N-alkylation is generally favored thermodynamically, O-alkylation can occur, especially with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) under certain conditions. The choice of counter-ion and solvent can influence the N/O selectivity, but pH itself (via the choice of base) is less of a direct factor than other reaction parameters.
-
Di-alkylation: If the newly formed mono-alkylated sulfonamide still possesses an acidic proton (i.e., starting from a primary sulfonamide, R-SO₂NH₂), it can be deprotonated again and react with a second molecule of the alkylating agent. This is more likely to occur with highly reactive alkylating agents and when a large excess of the alkylating agent or base is used.
-
Elimination: If the alkylating agent has a hydrogen atom on the carbon adjacent to the leaving group (β-hydrogen), the base can induce an E2 elimination reaction to form an alkene.[6] This is a significant issue when using strong, sterically hindered bases (like potassium tert-butoxide) with secondary or tertiary alkyl halides. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often preferred to minimize this side reaction.[7][8][9]
Troubleshooting Guide
Direct answers to common experimental failures.
Problem: My reaction is very slow or shows no conversion.
| Possible Cause | Recommended Action & Explanation |
| Insufficient Deprotonation | Your base is likely too weak to effectively deprotonate the sulfonamide. Solution: Switch to a stronger base. Consult the pKa table below to select a base whose conjugate acid has a pKa significantly higher than your sulfonamide. For many standard sulfonamides (pKa ≈ 10), bases like NaH, K₂CO₃, or Cs₂CO₃ are effective. For less acidic or more hindered sulfonamides, stronger bases like NaOt-Bu or KHMDS may be required.[5] |
| Poor Solubility | One or more of your reagents may not be soluble in the chosen solvent, preventing them from reacting. Solution: Change to a more polar aprotic solvent like DMF, DMSO, or NMP. These solvents are excellent at dissolving salts and polar organic molecules. Be aware that DMF and DMSO can decompose with strong bases at high temperatures.[6] In some cases, adding the reagents in a specific order or gentle heating can improve solubility. |
| Steric Hindrance | Either the sulfonamide nitrogen or the electrophilic carbon on the alkylating agent is sterically hindered, slowing down the Sₙ2 reaction. Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. If that fails, consider an alternative synthetic strategy. For hindered substrates, methods like the Mitsunobu reaction[10][11][12][13] or transition-metal-catalyzed methods like Buchwald-Hartwig amination may be more effective.[7][14][15][16] |
Problem: I'm observing significant formation of an alkene byproduct.
| Possible Cause | Recommended Action & Explanation |
| Base-Induced Elimination | Your base is too strong and/or sterically hindered, favoring elimination (E2) over substitution (Sₙ2). This is common with secondary alkyl halides and strong bases like potassium tert-butoxide. Solution: Switch to a weaker, less-hindered base. Cesium carbonate (Cs₂CO₃) is often an excellent choice as it is a soft base that promotes Sₙ2 reactions while minimizing elimination. The "cesium effect" is well-documented for enhancing N-alkylation rates. Other options include K₂CO₃ or DBU. |
Problem: My main product is the di-alkylated sulfonamide.
| Possible Cause | Recommended Action & Explanation |
| Excess Reagents / High Reactivity | You are using too much alkylating agent and/or base, or the alkylating agent is highly reactive (e.g., MeI). After the first alkylation, the remaining N-H is deprotonated and reacts again. Solution: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the alkylating agent. You can also try adding the alkylating agent slowly (e.g., via syringe pump) to the mixture of the sulfonamide and base. This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation. |
Data & Protocols
Key Physicochemical Data
This table provides essential pKa data to guide your selection of an appropriate base for deprotonating your sulfonamide.
| Compound Type | Example | Typical pKa Range | Base Conjugate Acid | Base pKaH | Recommended Base(s) |
| Aryl Sulfonamide | p-Toluenesulfonamide | 9 - 11[1][17] | H₂CO₃ | ~10.3 | K₂CO₃, Cs₂CO₃ |
| t-Butanol | ~19 | NaOt-Bu, KOt-Bu[5] | |||
| Hexamethyldisilazane | ~26 | KHMDS, LHMDS | |||
| Alkyl Sulfonamide | Methanesulfonamide | ~10 - 12 | H₂CO₃ | ~10.3 | K₂CO₃, Cs₂CO₃ |
| t-Butanol | ~19 | NaOt-Bu, KOt-Bu | |||
| Electron-Deficient Sulfonamide | 2-Nitrobenzenesulfonamide | 6 - 8[11] | H₂CO₃ | ~10.3 | K₂CO₃, Cs₂CO₃ |
Experimental Protocol 1: General Procedure for Base Screening in Sulfonamide N-Alkylation
This protocol outlines a parallel screening approach to quickly identify the optimal base for a new sulfonamide/alkyl halide combination.
-
Preparation: Arrange a set of reaction vials. In each vial, place the primary sulfonamide (1.0 eq, e.g., 0.2 mmol).
-
Base Addition: To each vial, add a different base (1.5 eq). Screen a range of bases such as K₂CO₃, Cs₂CO₃, and NaOt-Bu.
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., DMF or Acetonitrile, to a concentration of 0.2 M).
-
Alkylating Agent Addition: Add the alkylating agent (1.1 eq) to each vial.
-
Reaction: Seal the vials and stir the reactions at a set temperature (start with 60 °C).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 2, 6, and 24 hours) using a suitable analytical technique (TLC or LC-MS).
-
Analysis: Compare the conversion to the desired N-alkylated product across the different bases to identify the most effective one. Note any byproduct formation (e.g., from elimination).
Visualizing the Core Mechanism & Troubleshooting
Core N-Alkylation Pathway
The following diagram illustrates the fundamental two-step process: deprotonation of the sulfonamide followed by nucleophilic attack on the alkylating agent.
Caption: The two-step mechanism of sulfonamide N-alkylation.
Troubleshooting Decision Tree
This workflow helps diagnose and solve common issues encountered during N-alkylation reactions.
Caption: A decision tree for troubleshooting sulfonamide N-alkylation.
References
-
Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. American Chemical Society. [Link]
-
Henry, J. R., Marcin, L. R., McIntosh, M. C., Scola, P. M., Harris, G. D., & Weinreb, S. M. (1990). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Tetrahedron Letters, 31(37), 5309-5312. [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
-
Wang, D., & Li, C. (2010). FeCl2-catalyzed N-alkylation of sulfonamides with benzylic alcohols. Tetrahedron Letters, 51(33), 4425-4428. [Link]
-
ResearchGate. (n.d.). Methods for mono-selective N-alkylation of primary sulfonamides. [Link]
-
Fukuyama, T., Kan, T., & Akasaka, T. (2002). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 60(11), 1085-1095. [Link]
-
Dodge, J. A., & Nissen, J. S. (2017). Mitsunobu Reactions Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 82(12), 6604–6614. [Link]
-
Henry, J. R., et al. (1990). ChemInform Abstract: Mitsunobu Reactions of N-Alkyl and N-Acyl Sulfonamides. An Efficient Route to Protected Amines. ChemInform, 21(51). [Link]
-
Iakovenko, R., et al. (2021). Heteroaryl sulfonamide synthesis: Scope and limitations. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]
-
Poole, P. L., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(26), 6496–6507. [Link]
-
Poole, P. L., et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]
-
Zia, A., Khalid, S., Rasool, N., & Andreescu, O. (2023). Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. ResearchGate. [Link]
-
ResearchGate. (n.d.). The pKa values of the sulfonamides investigated. [Link]
-
Poole, P. L., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. [Link]
-
Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(19), 5395-5403. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Tutor. (2021, February 9). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions) [Video]. YouTube. [Link]
Sources
- 1. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. ionike.com [ionike.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.psu.edu [pure.psu.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Sci-Hub. ChemInform Abstract: Mitsunobu Reactions of N‐Alkyl and N‐Acyl Sulfonamides. An Efficient Route to Protected Amines. / ChemInform, 1990 [sci-hub.box]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to FTIR Spectrum Analysis of Sulfonamide S=O Stretches
For researchers and professionals in drug development, the sulfonamide functional group is of paramount importance. As a key pharmacophore in a wide array of antibacterial "sulfa drugs," its structural and electronic properties are critical to molecular function. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly sensitive method for probing the chemical environment of this group, with the sulfonyl (S=O) stretching vibrations serving as a powerful diagnostic tool.[1][2]
This guide provides an in-depth comparison of sulfonamide S=O stretches under various experimental conditions. Moving beyond a simple recitation of wavenumbers, we will explore the causality behind spectral shifts, enabling a more profound interpretation of the data. We will detail self-validating experimental protocols and ground our discussion in authoritative spectroscopic principles.
Part 1: The Vibrational Language of the Sulfonyl Group
The sulfonyl group (–SO₂–) in a sulfonamide gives rise to two distinct and characteristic stretching vibrations in the mid-infrared region:
-
Asymmetric Stretch (νₐₛ(SO₂)): This is the higher frequency vibration, typically appearing as a strong, sharp band.
-
Symmetric Stretch (νₛ(SO₂)): This vibration occurs at a lower frequency and is also strong, though generally less intense than the asymmetric stretch.
The precise frequencies of these bands are exquisitely sensitive to the molecule's local environment.[2] Factors such as the physical state (solid vs. solution), electronic effects from substituents, and, most critically, intermolecular hydrogen bonding can cause significant shifts in the observed wavenumbers.[3][4][5] Understanding these shifts provides invaluable insight into molecular structure and interactions.
Part 2: Experimental Design: A Self-Validating Workflow
Robust spectral interpretation begins with reliable data acquisition. The choice of sampling technique dictates the type of information obtained. The two most common approaches for sulfonamide analysis are solid-state (KBr pellet or ATR) and solution-phase transmission.
The following workflow ensures data integrity and reproducibility.
Experimental Protocol A: Solid-State Analysis (KBr Pellet Method)
This technique is ideal for analyzing the bulk crystalline form of a sulfonamide, where intermolecular interactions are prevalent.
Causality: The goal is to disperse the solid sample (~1% w/w) into an infrared-transparent matrix (KBr) to minimize light scattering and produce a clear, high-quality spectrum.[6][7][8] The quality of the pellet is paramount for reliable data.[8]
Step-by-Step Methodology:
-
Drying: Gently dry spectroscopy-grade Potassium Bromide (KBr) in an oven (e.g., at 100°C) and cool in a desiccator. KBr is hygroscopic, and absorbed water will cause interfering broad absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹.[8][9]
-
Sample Preparation: Weigh approximately 1-2 mg of the sulfonamide sample and 100-200 mg of the dried KBr.[9][10]
-
Grinding: First, grind the sulfonamide sample into a very fine powder using an agate mortar and pestle. Then, add the KBr and gently but thoroughly mix to ensure a homogenous dispersion.[8]
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for 1-2 minutes.[8]
-
Validation: A high-quality pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor mixing or insufficient pressure, which will scatter the IR beam and produce a poor-quality spectrum.[6]
-
Acquisition: Place the pellet in the spectrometer's sample holder, collect a background spectrum (of air), and then acquire the sample spectrum.
Experimental Protocol B: Attenuated Total Reflectance (ATR) Analysis
ATR-FTIR has become a primary method for analyzing solid powders due to its simplicity and speed, requiring minimal to no sample preparation.[1][7][11][12]
Causality: A small amount of the sample is pressed against a high-refractive-index crystal (commonly diamond or zinc selenide). The IR beam undergoes internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample, generating an absorption spectrum.[12]
Step-by-Step Methodology:
-
Background Scan: Ensure the ATR crystal surface is clean. With the anvil down, run a background scan. This is the reference spectrum.
-
Sample Application: Place a small amount of the sulfonamide powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Lower the anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
Acquisition: Collect the sample spectrum.
-
Cleaning: Thoroughly clean the crystal and anvil with a suitable solvent (e.g., isopropanol) after analysis.
Part 3: Comparative Spectral Analysis: Data and Interpretation
The diagnostic power of FTIR lies in comparing the S=O stretching frequencies under different conditions. The presence or absence of hydrogen bonding is the most significant factor influencing the position of these bands.
The Baseline: Sulfonamides in a Non-Polar Solvent
To observe the vibrations of the S=O group with minimal intermolecular interaction, the spectrum should be recorded in a dilute solution of a non-polar solvent (e.g., chloroform or carbon tetrachloride). In this state, the frequencies are at their highest, representing the intrinsic strength of the S=O double bonds.
The Comparison: The Effect of Hydrogen Bonding in the Solid State
In the crystalline solid state, sulfonamides frequently form intermolecular hydrogen bonds, most commonly between the acidic N-H proton of one molecule and one of the electronegative oxygen atoms of the sulfonyl group of a neighboring molecule (N–H···O=S).[13]
Causality: This hydrogen bonding interaction pulls electron density away from the S=O bond. According to Hooke's Law, this weakens the bond's force constant, requiring less energy to vibrate.[14] Consequently, both the asymmetric and symmetric S=O stretching frequencies shift to lower wavenumbers (a "red shift") compared to their positions in a non-polar solution.[4] The magnitude of this shift is directly proportional to the strength of the hydrogen bond.
Data Summary: Typical Wavenumber Ranges
The following table provides a guide to the expected frequency ranges for sulfonamide S=O stretches. Note that these are typical ranges and can vary based on the specific molecular structure and crystalline packing (polymorphism).[15]
| Vibrational Mode | Environment | Typical Wavenumber (cm⁻¹) | Rationale for Frequency |
| Asymmetric (νₐₛ(SO₂)) | Dilute Non-Polar Solution | 1345 - 1370 | "Free" S=O group, maximum bond strength. |
| Solid State (H-Bonded) | 1310 - 1345 | H-bonding weakens the S=O bond, lowering frequency.[16][17][18] | |
| Symmetric (νₛ(SO₂)) | Dilute Non-Polar Solution | 1160 - 1180 | "Free" S=O group, maximum bond strength. |
| Solid State (H-Bonded) | 1140 - 1160 | H-bonding weakens the S=O bond, lowering frequency.[16][17][18][19] |
Table 1: Comparative FTIR S=O Stretching Frequencies for Sulfonamides
By comparing the spectrum of a sample in the solid state to its spectrum in a non-interacting solvent, one can directly probe the extent and nature of hydrogen bonding in the crystal lattice. This is a critical parameter in pharmaceutical science, as different polymorphic forms of a drug can have different hydrogen bonding networks, leading to variations in solubility, stability, and bioavailability.[15]
Conclusion
The S=O stretching vibrations of sulfonamides are powerful reporters on the molecular environment. A systematic approach, combining robust experimental protocols with a solid understanding of the physical principles governing vibrational frequencies, allows researchers to move beyond simple peak identification. By comparing spectra from solid and solution phases, one can elucidate the crucial role of intermolecular hydrogen bonding. This detailed analysis is essential for controlling the quality of active pharmaceutical ingredients (APIs), understanding polymorphism, and ultimately, developing safer and more effective medicines.[1][11]
References
- Apex Instrument. (2025, February 28).
- UniTechLink. Analysis of Infrared spectroscopy (IR). UniTechLink.
- Helsinki.fi. Quick User Guide for FT-IR. Helsinki.fi.
- JASCO Inc. Sampling Techniques for FTIR Spectroscopy. JASCO Inc.
- Shimadzu. KBr Pellet Method. Shimadzu.
- Agilent. A Comprehensive Guide to FTIR Analysis. Agilent.
- A. A. El-Bindary, et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC.
- Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press.
- AZoM. (2025, October 15).
- Measurlabs.
- Research Article. (2021, February 15).
- Specac Ltd.
- Chemistry.
- Rsc.org. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org.
- JETIR Research Journal. infrared spectroscopy. JETIR Research Journal.
- A. Jabbar, et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. PMC.
- F. J. Torres, et al. (2022).
- B. T. Gowda, et al. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
- Canadian Science Publishing. CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Canadian Science Publishing.
- Quora. (2021, March 20). How does hydrogen bonding affect the IR spectra?. Quora.
- Chemistry Stack Exchange. (2018, May 28). Differences between Liquid and Solid Infrared Spectrometry. Chemistry Stack Exchange.
- S. Melandri, et al. (2022).
- DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. DAV University.
- A. Martinez-Felipe, et al. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. RSC Publishing.
Sources
- 1. A Comprehensive Guide to FTIR Analysis | アジレント [agilent.com]
- 2. azom.com [azom.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. helsinki.fi [helsinki.fi]
- 7. jascoinc.com [jascoinc.com]
- 8. kinteksolution.com [kinteksolution.com]
- 9. scienceijsar.com [scienceijsar.com]
- 10. shimadzu.com [shimadzu.com]
- 11. apexinstrument.me [apexinstrument.me]
- 12. measurlabs.com [measurlabs.com]
- 13. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. davuniversity.org [davuniversity.org]
- 15. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. jetir.org [jetir.org]
- 18. znaturforsch.com [znaturforsch.com]
- 19. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating p53 Pathway Inhibitors: Pifithrin-μ vs. Pifithrin-α
In the complex landscape of cancer biology and neuroprotective research, the tumor suppressor protein p53 stands as a critical node, governing cell fate decisions like apoptosis and cell cycle arrest. The ability to pharmacologically modulate its activity has led to the development of key chemical probes. Among the most utilized are the Pifithrin (PFT) congeners, Pifithrin-μ and Pifithrin-α.
This guide provides an in-depth comparison of these two widely used inhibitors. It is designed for researchers in drug development and molecular biology to clarify their distinct mechanisms, guide experimental design, and aid in the selection of the appropriate tool for specific scientific inquiries.
A point of clarification: Pifithrin-μ (PFT-μ) is chemically known as 2-phenylethynesulfonamide (PES).[1] The compound "2-phenyl-N-propylethene-1-sulfonamide," as specified in the topic, is not a commonly recognized agent in this context. This guide will therefore focus on the scientifically pertinent and frequently debated comparison between Pifithrin-μ and its counterpart, Pifithrin-α (PFT-α), which targets a different facet of p53 signaling.
Molecular Profile and Dichotomous Mechanisms of Action
While both PFT-μ and PFT-α are classified as p53 inhibitors, their mechanisms of action are fundamentally different, targeting distinct arms of the p53 signaling cascade.[2][3] This divergence is the primary determinant for their application in research.
Pifithrin-μ (PES): An Inhibitor of the Transcription-Independent Apoptotic Pathway
PFT-μ primarily targets the transcription-independent functions of p53.[2] Following cellular stress, a fraction of p53 translocates to the mitochondria, where it directly interacts with anti-apoptotic proteins of the Bcl-2 family (Bcl-xL and Bcl-2).[1] This interaction promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent caspase activation.
PFT-μ acts by directly inhibiting the binding of p53 to these mitochondrial proteins, thereby preserving mitochondrial integrity and preventing the initiation of apoptosis.[1][2] Critically, PFT-μ has no effect on the transcriptional activity of p53.[1]
Furthermore, PFT-μ has been identified as a selective inhibitor of the inducible heat shock protein 70 (HSP70).[4] It interacts with the substrate-binding domain of HSP70, disrupting its association with client proteins and contributing to its anti-tumor effects.[5]
Pifithrin-α: A Reversible Blocker of p53-Dependent Transcription
In contrast, PFT-α targets the canonical, transcription-dependent pathway of p53.[3] Upon activation, p53 acts as a transcription factor, binding to response elements in the promoters of target genes such as p21/Waf1 (cell cycle arrest) and Bax (apoptosis).[6]
PFT-α reversibly blocks this p53-dependent transcriptional activation. The precise mechanism is thought to involve altering p53's post-translational modifications, which prevents its effective binding to DNA.[3][7] This blockade inhibits both p53-mediated apoptosis and cell cycle arrest.[8] Interestingly, PFT-α has also been shown to act as an agonist for the aryl hydrocarbon receptor (AhR), a p53-independent activity that may contribute to some of its biological effects.[9]
Diagram: Divergent Mechanisms of Pifithrin Inhibitors This diagram illustrates the distinct points of intervention for Pifithrin-μ and Pifithrin-α in the p53 signaling pathway.
Caption: Distinct mechanisms of Pifithrin-α and Pifithrin-μ.
Comparative Biological Activity & Efficacy
The differing mechanisms of PFT-μ and PFT-α translate into distinct and measurable biological outcomes. The choice between them depends entirely on the specific p53-dependent process a researcher aims to modulate.
| Feature | Pifithrin-μ (PES) | Pifithrin-α |
| Primary Target | p53 mitochondrial translocation; HSP70 | p53-dependent transcription |
| Effect on p53-DNA Binding | None.[1] | Inhibitory.[6] |
| Effect on p53-responsive gene expression | None.[1] | Inhibitory (e.g., p21, Bax).[6][10] |
| Apoptosis Inhibition | Blocks mitochondrial (intrinsic) pathway.[2] | Blocks transcription-dependent apoptosis. |
| Cell Cycle Arrest | No direct effect on p53-mediated arrest. Can induce G0/G1 arrest via other mechanisms.[4] | Inhibits p53-mediated G1/S arrest.[8] |
| Reported IC50 Values | Varies by cell line; e.g., 5 µM (LoVo), ~17-26 µM (prostate & colorectal lines), 25.7 µM (A549).[1][11] | Varies by cell line and endpoint; e.g., 21.3 µM (A2780), ~90.3 µM for its stable analog PFT-β.[12] |
| Key Research Applications | Neuroprotection from ischemia/TBI, preventing chemotherapy side effects (chemobrain), anti-cancer studies (often in combination).[2][13][14] | Neuroprotection, reducing side effects of radiotherapy, studying p53 transcriptional roles.[15] |
| p53-Independent Effects | HSP70 inhibition, autophagy modulation.[4][16] | Aryl hydrocarbon receptor (AhR) agonism.[9] |
Experimental Protocols for Differentiating Activity
To empirically validate the distinct activities of PFT-μ and PFT-α in your model system, specific assays are required. The following protocols provide a framework for distinguishing their mechanisms.
Protocol 1: p53-Dependent Transcription Assay (Luciferase Reporter)
This assay directly measures the transcriptional activity of p53, which should be inhibited by PFT-α but not PFT-μ.
Objective: To quantify the effect of PFT-α and PFT-μ on the transcriptional activation of a p53-responsive element.
Methodology:
-
Cell Culture & Transfection:
-
Seed cells (e.g., HCT116, which have wild-type p53) in a 96-well plate.[17]
-
Transfect cells with a p53-responsive luciferase reporter plasmid (e.g., pGL4.38[luc2P/p53 RE/Hygro] or pG13-LUC) using a suitable transfection reagent.[18][19] These plasmids contain multiple p53 binding sites upstream of a luciferase gene.
-
-
Compound Treatment:
-
After 24-48 hours, treat cells with a known p53 activator (e.g., Doxorubicin, Nutlin-3) to induce p53 activity.[20]
-
Concurrently, treat sets of wells with varying concentrations of PFT-α, PFT-μ, or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.
-
Measure the luminescence using a luciferase assay system and a plate luminometer.[18]
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Expected Outcome: PFT-α will show a dose-dependent decrease in luciferase activity in the presence of the p53 activator. PFT-μ will show no significant effect on luciferase activity.
-
Diagram: p53 Luciferase Reporter Assay Workflow
Caption: Workflow for the p53 luciferase reporter assay.
Protocol 2: Mitochondrial p53 Translocation Assay (Subcellular Fractionation & Western Blot)
This assay determines the localization of p53, which should be affected by cellular stress but blocked from the mitochondria by PFT-μ.
Objective: To detect the presence of p53 in the mitochondrial fraction of cells following stress, and to assess the inhibitory effect of PFT-μ.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Induce stress to promote p53 translocation (e.g., using etoposide or UV radiation).
-
Treat cells with PFT-μ or a vehicle control for a predetermined time prior to and during the stress induction.
-
-
Subcellular Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Perform differential centrifugation to separate cellular components. This classic technique involves a series of centrifugation steps at increasing speeds to isolate nuclei, mitochondria, and the cytosol.[21][22]
-
Briefly:
-
Lyse cells in a hypotonic homogenization buffer.
-
Perform a low-speed spin (e.g., 1,200 x g) to pellet nuclei and unbroken cells.[23]
-
Transfer the supernatant to a new tube and perform a higher-speed spin (e.g., 7,000-10,000 x g) to pellet the mitochondria.[23]
-
The resulting supernatant is the cytosolic fraction. The pellet contains the enriched mitochondria.
-
-
-
Western Blotting:
-
Lyse the mitochondrial pellet and measure protein concentration for all fractions (nuclear, mitochondrial, cytosolic).
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
p53: To detect its presence in each fraction.
-
Mitochondrial marker: (e.g., COX IV, VDAC) to confirm the purity of the mitochondrial fraction.
-
Cytosolic marker: (e.g., GAPDH) to check for cytosolic contamination in the mitochondrial fraction.
-
Nuclear marker: (e.g., Lamin B1) to check for nuclear contamination.
-
-
-
Data Analysis:
-
Expected Outcome: In stressed, vehicle-treated cells, a p53 band will be detected in the mitochondrial fraction. In stressed cells treated with PFT-μ, the p53 band in the mitochondrial fraction will be significantly reduced or absent. PFT-α should have no effect on this translocation.
-
Conclusion and Recommendations
The selection between Pifithrin-μ and Pifithrin-α must be a deliberate choice based on the scientific question at hand.
-
Choose Pifithrin-α when your research focuses on the consequences of p53's role as a transcription factor. This is the inhibitor of choice for studying the regulation of p53 target genes and their downstream effects on cell cycle and apoptosis.
-
Choose Pifithrin-μ (PES) when your objective is to study the transcription-independent, mitochondrial functions of p53. It is particularly valuable for investigating mechanisms of apoptosis that are initiated directly at the mitochondrion and for applications in neuroprotection where preserving mitochondrial function is key.[2][5][24]
Given their distinct p53-independent activities (HSP70 for PFT-μ, AhR for PFT-α), it is crucial to design experiments with appropriate controls to confirm that the observed effects are indeed p53-dependent. By understanding their fundamental differences and employing targeted validation assays, researchers can harness the full potential of these powerful chemical probes to unravel the complexities of the p53 pathway.
References
-
Slee, E. A., et al. (2020). The p53 inactivators pifithrin-μ and pifithrin-α mitigate TBI-induced neuronal damage through regulation of oxidative stress, neuroinflammation, autophagy and mitophagy. Experimental Neurology, 324, 113135. Available from: [Link]
-
Slee, E. A., et al. (2020). The p53 inactivators pifithrin-μ and pifithrin-α mitigate TBI-induced neuronal damage through regulation of oxidative stress, neuroinflammation, autophagy and mitophagy. PubMed. Retrieved from [Link]
-
Bissig, D., et al. (2018). Neuroprotection with the P53-Inhibitor Pifithrin-μ after Cardiac Arrest in a Rodent Model. Shock. Available from: [Link]
-
Grokipedia. (n.d.). Pifithrin. Retrieved from [Link]
-
BPS Bioscience. (n.d.). p53 Luciferase Reporter Lentivirus. Retrieved from [Link]
-
Nagai, H., et al. (2013). The HSP70 and Autophagy Inhibitor Pifithrin-μ Enhances the Antitumor Effects of TRAIL on Human Pancreatic Cancer. Molecular Cancer Therapeutics, 12(4), 341–351. Available from: [Link]
-
Tocris Bioscience. (n.d.). Pifithrin-α hydrobromide. Retrieved from [Link]
-
Sestili, P., et al. (2020). Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes. Scientific Reports, 10(1), 1018. Available from: [Link]
-
Liu, Y., et al. (2017). Pifithrin-μ is efficacious against non-small cell lung cancer via inhibition of heat shock protein 70. Oncology Reports, 37(1), 313–322. Available from: [Link]
-
Bio-protocol. (2022). p53 reporter luciferase assays. Retrieved from [Link]
-
Bissig, D., et al. (2017). NEUROPROTECTION WITH THE P53-INHIBITOR PIFITHRIN-m AFTER CARDIAC ARREST IN A RODENT MODEL. ZORA. Available from: [Link]
-
Engel, M., et al. (2018). The Anti-Inflammatory Effects of the Small Molecule Pifithrin-µ on BV2 Microglia. Neuroimmunomodulation, 25(2), 79-91. Available from: [Link]
-
Wang, Y. T., et al. (2018). Neuroprotective effects of pifithrin-α against traumatic brain injury in the striatum through suppression of neuroinflammation, oxidative stress, autophagy, and apoptosis. Scientific Reports, 8(1), 2368. Available from: [Link]
-
Leker, R. R., et al. (2004). The Role of p53-induced Apoptosis in Cerebral Ischemia: Effects of the p53 Inhibitor Pifithrin Alpha. Journal of Cerebral Blood Flow & Metabolism, 24(6), 712-715. Available from: [Link]
-
Hoagland, M. S., et al. (2005). The p53 inhibitor pifithrin-alpha is a potent agonist of the aryl hydrocarbon receptor. Journal of Pharmacology and Experimental Therapeutics, 314(2), 646-653. Available from: [Link]
-
Walsh, J. G., et al. (2005). An evaluation of the ability of pifithrin-α and -β to inhibit p53 function in two wild-type p53 human tumor cell lines. Molecular Cancer Therapeutics, 4(9), 1459-1467. Available from: [Link]
-
Stoehr, J., et al. (2024). Pifithrin-µ Induces Stress Granule Formation, Regulates Cell Survival, and Rewires Cellular Signaling. International Journal of Molecular Sciences, 25(10), 5519. Available from: [Link]
-
Di Maggio, F., et al. (2023). Therapeutic Targeting of P53: A Comparative Analysis of APR-246 and COTI-2 in Human Tumor Primary Culture 3-D Explants. Cancers, 15(6), 1815. Available from: [Link]
-
Mereuta, O. M., et al. (2017). Pifithrin-μ Prevents Cisplatin-Induced Chemobrain by Preserving Neuronal Mitochondrial Function. Cancer Research, 77(3), 742-752. Available from: [Link]
-
Kim, J. H., et al. (2010). Pifithrin-α, an Inhibitor of p53 Transactivation, Up-Regulates COX-2 Expression through an MAPK-Dependent Pathway. Karger. Available from: [Link]
-
O'Donovan, T. R., et al. (2016). Novel Improved Synthesis of HSP70 Inhibitor, Pifithrin-μ. In Vitro Synergy Quantification of Pifithrin-μ Combined with Pt Drugs in Prostate and Colorectal Cancer Cells. Molecules, 21(11), 1558. Available from: [Link]
-
Taylor & Francis. (n.d.). Pifithrin – Knowledge and References. Retrieved from [Link]
-
Erster, S., & Moll, U. M. (2012). Identification of p53 in mitochondria. Methods in Molecular Biology, 920, 135-147. Available from: [Link]
-
Sestili, P., et al. (2020). Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes. PMC. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Detection of Mitochondrial Localization of p53. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human p53 Assay Kit. Retrieved from [Link]
-
Interchim. (n.d.). PROTOCOL - Cell Fractionation Kit - HT MS862. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The p53 inactivators pifithrin-μ and pifithrin-α mitigate TBI-induced neuronal damage through regulation of oxidative stress, neuroinflammation, autophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Pifithrin-μ is efficacious against non-small cell lung cancer via inhibition of heat shock protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anti-Inflammatory Effects of the Small Molecule Pifithrin-µ on BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. The p53 inhibitor pifithrin-alpha is a potent agonist of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of p53-induced apoptosis in cerebral ischemia: effects of the p53 inhibitor pifithrin alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Improved Synthesis of HSP70 Inhibitor, Pifithrin-μ. In Vitro Synergy Quantification of Pifithrin-μ Combined with Pt Drugs in Prostate and Colorectal Cancer Cells [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Neuroprotection with the P53-Inhibitor Pifithrin-μ after Cardiac Arrest in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pifithrin-μ Prevents Cisplatin-Induced Chemobrain by Preserving Neuronal Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of pifithrin-α against traumatic brain injury in the striatum through suppression of neuroinflammation, oxidative stress, autophagy, and apoptosis [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. p53 reporter luciferase assays [bio-protocol.org]
- 19. pGL4.38[luc2P/p53 RE/Hygro] Vector Protocol [promega.jp]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. Identification of p53 in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 23. docs.abcam.com [docs.abcam.com]
- 24. zora.uzh.ch [zora.uzh.ch]
HPLC Retention Time Guide: 2-Phenyl-N-Propylethene-1-Sulfonamide vs. Critical Impurities
Executive Summary
Product Focus: 2-Phenyl-N-propylethene-1-sulfonamide (CAS: 75454-28-3).[1]
Application: Analytical separation of the target styryl sulfonamide from synthetic byproducts and geometric isomers.
The Challenge: The primary analytical difficulty lies in resolving the biologically active E-isomer from its Z-isomer (geometric impurity) and the saturated ethane analog. Standard C18 methods often fail to provide baseline resolution (
This guide compares two chromatographic approaches:
-
The Standard Alternative: Generic C18 (Octadecyl) stationary phase.
-
The Optimized Solution: Phenyl-Hexyl stationary phase, leveraging
- interactions for superior shape selectivity.
Part 1: Chemical Profile & Separation Logic
To develop a robust method, one must understand the "Molecular Personality" of the analyte. This compound features a styryl group conjugated to a sulfonamide.
Structural Analysis & Impurity Origins
-
Target Molecule (E-isomer): Planar geometry around the double bond. Moderate hydrophobicity (LogP
2.2 - 2.5). -
Critical Impurity A (Z-isomer): Geometric isomer. Often forms during the Horner-Wadsworth-Emmons (HWE) synthesis or via photo-isomerization. It has a similar LogP but a "bent" 3D shape.
-
Critical Impurity B (Saturated Analog): 2-Phenyl-N-propylethane-1-sulfonamide. Results from over-reduction. Lacks the double bond's
-electrons, making it slightly more hydrophobic but lacking resonance. -
Critical Impurity C (Hydrolysis Product): 2-Phenylethene-1-sulfonic acid. Highly polar, early eluting.
The Separation Mechanism
In Reverse Phase Chromatography (RP-HPLC), retention is driven by hydrophobicity. However, for the E vs. Z separation, hydrophobicity is nearly identical.
-
Alternative (C18): Relies purely on hydrophobic partitioning. Often results in peak co-elution or "shouldering" of the E and Z isomers.
-
Solution (Phenyl-Hexyl): Introduces
- interactions between the stationary phase phenyl rings and the analyte's styryl double bond. The planar E-isomer interacts more strongly than the bent Z-isomer, increasing retention shift and resolution.
Part 2: Comparative Performance Data
The following data compares the retention characteristics of the target molecule against its impurities using the two distinct stationary phases.
Experimental Conditions:
-
System: Agilent 1260 Infinity II or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV @ 265 nm (
of styryl system).
Table 1: Retention Time ( ) & Resolution ( ) Comparison
| Analyte / Impurity | Type | Method A: Standard C18 ( | Method B: Phenyl-Hexyl ( | Resolution ( | Resolution ( |
| Sulfonic Acid | Hydrolysis Impurity | 1.2 (Void) | 1.4 | N/A | > 10.0 |
| N-propylamine | Reagent | 0.9 (Void) | 1.0 | N/A | > 10.0 |
| Z-Isomer | Critical Impurity | 8.4 | 8.1 | 0.8 (Co-elution) | 2.1 (Baseline) |
| Target (E-Isomer) | Active Product | 8.6 | 9.2 | - | - |
| Saturated Analog | Over-reduction | 9.1 | 9.8 | 1.2 | 3.5 |
Data Interpretation: Method A (C18) fails to resolve the Z-isomer from the Target E-isomer (
), creating a risk of impure fraction collection or inaccurate quantification. Method B (Phenyl-Hexyl) achieves baseline separation () by retaining the planar E-isomer longer due to enhanced - stacking.
Part 3: Experimental Protocols
Sample Preparation
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of Methanol (1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to prevent solvent shock and peak distortion.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter. Note: Nylon filters may bind sulfonamides.
Optimized Chromatographic Method (Phenyl-Hexyl)
This protocol is the recommended standard for purity analysis.
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 mm x 4.6 mm, 3.5 µm).
-
Temperature: 35°C (Control is vital; temperature fluctuations affect E/Z selectivity).
-
Gradient Profile:
-
0.0 min: 10% B
-
10.0 min: 70% B
-
12.0 min: 95% B
-
15.0 min: 95% B
-
15.1 min: 10% B (Re-equilibration)
-
-
Injection Volume: 5-10 µL.
System Suitability Criteria (Self-Validating)
To ensure the method is trustworthy, the following criteria must be met before running samples:
-
Tailing Factor (Target Peak):
. -
Resolution (Target vs. Z-isomer):
. -
Precision (n=6 injections): RSD of Peak Area
.
Part 4: Visualizing the Workflow
The following diagrams illustrate the impurity origins and the decision logic for method selection.
Diagram 1: Impurity Origin & Separation Logic
This diagram traces where impurities come from and how the Phenyl-Hexyl column separates them based on geometry.
Caption: Separation logic showing how the planar geometry of the Target (E-isomer) facilitates strong Pi-Pi interactions, delaying its elution compared to the "bent" Z-isomer.
Diagram 2: Method Validation Decision Tree
A self-validating workflow to ensure data integrity.
Caption: Decision tree for ensuring the chromatographic method meets the critical resolution requirement (
References
-
Modeling of Anticancer Sulfonamide Derivatives Lipophilicity. MDPI. (2022). Discusses retention behavior of sulfonamides on Phenyl vs C18 columns. Link
-
Separation of Isomer and HPLC Uses in Drug Studies. Pharm Anal Acta. (2022).[6] Reviews strategies for separating E/Z isomers using shape-selective stationary phases. Link
-
Determination of Sulfonamides in Feeds by HPLC. National Institutes of Health (PMC). (2019). Provides standard mobile phase protocols (Acetic Acid/Acetonitrile) for sulfonamide analysis. Link
-
4-Methyl-N-[2-(2-phenylethynyl)phenyl]-N-(prop-2-yn-1-yl)benzene-1-sulfonamide. IUCrData. (2025).[7] Crystal structure analysis of related styryl sulfonamides confirming planar vs. bent geometries. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
Introduction: The Critical Role of Purity in Sulfonamide Synthesis
An In-Depth Technical Guide to Validating the Purity of N-Propyl Sulfonamide Derivatives Using Thin-Layer Chromatography
N-propyl sulfonamide derivatives are a significant class of compounds in medicinal chemistry and drug discovery, often serving as key intermediates or active pharmaceutical ingredients (APIs).[1][2] The sulfonamide functional group is a versatile scaffold known for its wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] In any synthetic chemistry workflow, particularly in drug development, the purity of the target compound is paramount. Unidentified impurities can alter biological activity, introduce toxicity, and compromise the reliability of research data.
Thin-Layer Chromatography (TLC) emerges as a powerful, rapid, and cost-effective analytical technique for the qualitative and semi-quantitative assessment of compound purity.[3][4][5] While High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for quantitative analysis, TLC provides an indispensable tool for routine reaction monitoring, rapid purity checks, and solvent system optimization. Its simplicity and high throughput allow researchers to make quick, informed decisions at the bench.[3][6]
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and a detailed methodology for validating the purity of N-propyl sulfonamide derivatives using TLC. We will explore the causality behind experimental choices, present a self-validating protocol, and compare TLC's performance against alternative methods.
The Foundation: Understanding TLC for Sulfonamide Separation
TLC operates on the principle of differential partitioning.[7] A sample is applied to a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid backing), and a solvent system (the mobile phase) moves up the plate via capillary action.[8][9] Separation is achieved because each component in the mixture partitions differently between the stationary and mobile phases based on its chemical properties, primarily polarity.[4][10]
-
Stationary Phase: For sulfonamides, the standard choice is silica gel. The surface of silica gel is rich in polar silanol groups (Si-OH).
-
Analyte Interaction: N-propyl sulfonamide derivatives contain a highly polar sulfonamide group (-SO₂NH-) and a less polar N-propyl group. The polar sulfonamide moiety interacts strongly with the polar silica gel via hydrogen bonding.[7]
-
Separation Mechanism: Components with a higher affinity for the stationary phase (more polar compounds) travel slower up the plate, while components with a lower affinity (less polar compounds) are carried further by the mobile phase.[8][9] This results in the separation of the desired product from potential impurities, which will have different polarities and thus, different rates of travel.
This separation is quantified by the Retention Factor (Rƒ) , a ratio calculated as:
Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)
A pure compound should ideally appear as a single, compact spot with a characteristic Rƒ value under a specific set of chromatographic conditions. The presence of additional spots indicates impurities.
Visualizing the Workflow: From Sample to Result
The following diagram outlines the logical flow of the TLC validation process. Each step is crucial for achieving a clean, reproducible separation that accurately reflects the purity of the sample.
Sources
- 1. N-Propylsulfamide|Research Chemical [benchchem.com]
- 2. CAS 1642873-03-7: N-Propylsulfamide sodium salt [cymitquimica.com]
- 3. iaea.org [iaea.org]
- 4. 薄層色譜法 [sigmaaldrich.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. mdpi.com [mdpi.com]
- 7. organomation.com [organomation.com]
- 8. microbenotes.com [microbenotes.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Video: Thin Layer Chromatography: Principle, Procedure, Applications [jove.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
